Acacetin 7-O-glucuronide
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H20O11 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O11/c1-30-10-4-2-9(3-5-10)14-8-13(24)16-12(23)6-11(7-15(16)32-14)31-22-19(27)17(25)18(26)20(33-22)21(28)29/h2-8,17-20,22-23,25-27H,1H3,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
ZWVNKIJIVBIMSW-SXFAUFNYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Acacetin 7-O-glucuronide: A Comprehensive Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acacetin (B1665396) 7-O-glucuronide, a naturally occurring flavone (B191248) glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a derivative of acacetin, it is found in a variety of plant species and is a subject of ongoing research for its pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of Acacetin 7-O-glucuronide and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of natural product chemistry and drug development, facilitating further investigation into this promising bioactive compound.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Asteraceae (Compositae) and Lamiaceae (Labiatae) families. Extensive phytochemical studies have identified its presence in various genera, with notable concentrations in Chrysanthemum, Cirsium, and Saussurea.
Table 1: Prominent Natural Sources of this compound and Related Acacetin Glycosides
| Plant Family | Genus | Species | Plant Part | Reported Acacetin Glycosides |
| Asteraceae | Chrysanthemum | Chrysanthemum morifolium | Flowers, Leaves | This compound, Acacetin 7-O-(6''-O-malonyl)-glucoside, Acacetin-7-O-beta-D-galactopyranoside |
| Asteraceae | Cirsium | Cirsium rivulare, Cirsium japonicum | Flowers, Aerial Parts | This compound, Acacetin 7-O-rutinoside (Linarin) |
| Asteraceae | Saussurea | Saussurea involucrata | Whole Plant | Acacetin 7-O-glucoside |
| Asteraceae | Eupatorium | Eupatorium odoratum | Aerial Parts | Acacetin |
| Verbenaceae | Callicarpa | Callicarpa maingayi | Leaves | This compound |
| Rosaceae | Chaenomeles | Chaenomeles sinensis | - | This compound[1] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process that typically involves extraction, fractionation, and chromatographic purification. The following sections outline a composite experimental protocol based on established methodologies for flavonoid glycoside isolation.
General Workflow for Isolation
The overall process for isolating this compound is depicted in the following workflow diagram.
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols
The initial step involves the extraction of flavonoids from the dried and powdered plant material. Ultrasonic-assisted extraction with an ethanol-water mixture is a commonly employed and efficient method.
-
Plant Material Preparation: Air-dried and powdered plant material (e.g., Chrysanthemum morifolium flowers).
-
Solvent: 75% Ethanol in distilled water.
-
Solid-to-Liquid Ratio: 1:25 (w/v)[2].
-
Extraction Conditions:
-
Procedure:
-
Mix the powdered plant material with the extraction solvent in a flask.
-
Perform ultrasonic extraction under the specified conditions.
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
Table 2: Quantitative Data for Flavonoid Extraction from Chrysanthemum morifolium
| Parameter | Value | Reference |
| Extraction Method | Ultrasonic Treatment | [2] |
| Solvent | 75% Ethanol | [2] |
| Solid-to-Liquid Ratio | 1:25 | [2] |
| Temperature | 80°C | [2] |
| Duration | 35 minutes | [2] |
| Flavonoid Yield | 5.24% | [2] |
The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate fraction.
-
Procedure:
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid extraction with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.
-
Collect the ethyl acetate fraction, which is expected to contain this compound.
-
Evaporate the solvent from the ethyl acetate fraction to yield a semi-purified extract.
-
The semi-purified extract is further purified by column chromatography to separate the flavonoid glycosides from other compounds. Both silica gel and Sephadex LH-20 are commonly used stationary phases.
-
Stationary Phase Option 1: Silica Gel
-
Elution: A gradient of chloroform and methanol (B129727) is typically used.
-
-
Stationary Phase Option 2: Sephadex LH-20
-
Procedure:
-
Pack the column with the chosen stationary phase slurried in the initial mobile phase.
-
Dissolve the semi-purified extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the appropriate solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound.
-
Pool the fractions containing this compound.
-
The final purification step often involves preparative reversed-phase HPLC to obtain high-purity this compound.
-
Column: Reversed-phase C18.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Detection: UV detector, typically at a wavelength around 340-350 nm for flavones.
-
Procedure:
-
Dissolve the enriched fraction from column chromatography in the initial mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Run the gradient elution program to separate the components.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound.
-
Table 3: Example of Preparative HPLC Parameters for Flavonoid Glycoside Purification
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 250 mm x 10.0 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 5 mL/min |
| Detection Wavelength | 276 nm |
| Column Temperature | 30°C |
| (Based on a representative protocol for flavonoid separation) |
Structural Characterization
The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the chemical structure, including the positions of the sugar moiety and other substituents on the flavone backbone.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy is used to observe the characteristic absorption maxima of the flavone chromophore, which can shift in the presence of various reagents, providing information about the substitution pattern.
Table 4: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C22H20O11 | [1] |
| Molecular Weight | 460.4 g/mol | [1] |
| 1H NMR (DMSO-d6, δ ppm) | Signals corresponding to the acacetin aglycone and the glucuronic acid moiety. | [5] |
| 13C NMR (DMSO-d6, δ ppm) | Signals corresponding to the acacetin aglycone and the glucuronic acid moiety. | [5] |
| UV λmax (MeOH), nm | ~268, 333 | [6] |
Signaling Pathways and Logical Relationships
While the specific signaling pathways directly modulated by this compound are still under extensive investigation, research on its aglycone, acacetin, provides insights into its potential biological activities. Acacetin has been shown to influence various signaling pathways involved in inflammation, apoptosis, and cell cycle regulation. It is plausible that this compound may exert its effects through similar or related pathways, or it may act as a prodrug that is metabolized to acacetin in vivo.
Caption: Potential signaling pathways modulated by Acacetin.
Conclusion
This technical guide has provided a detailed overview of the natural sources of this compound and a comprehensive, composite protocol for its isolation and purification. The methodologies described, from extraction to chromatographic separation and structural elucidation, offer a solid foundation for researchers seeking to work with this compound. The provided quantitative data and workflow diagrams are intended to facilitate the practical application of these methods. Further research into the pharmacological activities and mechanisms of action of this compound is warranted and will be aided by the efficient isolation of this promising natural product.
References
- 1. Acacetin 7-glucuronide | C22H20O11 | CID 44257886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Extraction of flavonoids from Chrysanthemum morifolium and antitumor activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auctoresonline.org [auctoresonline.org]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Characteristics of Acacetin 7-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acacetin 7-O-glucuronide is a significant flavonoid metabolite, a glucuronide conjugate of the O-methylated flavone, acacetin.[1] As a naturally occurring compound, it has been isolated from various plant sources, including the methanolic leaf extract of Callicarpa maingayi and is found in other organisms like Meehania fargesii and Tripora divaricata.[2][3] This document provides an in-depth overview of the essential physicochemical properties of this compound, offering critical data and methodologies for researchers in drug discovery, pharmacology, and analytical chemistry. Understanding these characteristics is fundamental for its application in the development of nutraceuticals and pharmaceutical formulations.[2][4]
Core Physicochemical Properties
The fundamental physicochemical descriptors for this compound are summarized below. These computed properties provide a foundational understanding of the molecule's size, polarity, and structural features.
| Property | Value | Source |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | [2] |
| CAS Number | 38226-83-4 | [2] |
| Molecular Formula | C₂₂H₂₀O₁₁ | [2][5] |
| Molecular Weight | 460.39 g/mol | [3] |
| Exact Mass | 460.10056145 Da | [2][5] |
| Appearance | Off-white to light yellow solid powder | [2] |
Structural and Topological Properties
Structural and topological data are crucial for predicting the compound's behavior in biological systems and for computational modeling studies.
| Property | Value | Source |
| LogP (Octanol-Water Partition Coefficient) | 1.4 | [2][5] |
| Hydrogen Bond Donor Count | 5 | [2] |
| Hydrogen Bond Acceptor Count | 11 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Topological Polar Surface Area (TPSA) | 199 Ų | [5] |
| Complexity | 761 | [2][5] |
| Heavy Atom Count | 33 | [2] |
Solubility and Formulation Protocols
The solubility of this compound is a critical parameter for its experimental use, both in vitro and in vivo.
General Solubility Profile
This compound is reported to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6] It has low water solubility.[2]
Experimental Protocols for Solubilization
Protocol 4.2.1: Preparation of a DMSO Stock Solution
This protocol outlines the standard procedure for preparing a concentrated stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro assays.
-
Weighing: Accurately weigh the desired mass (e.g., 1 mg) of this compound powder.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. For a 1 mM stock solution from 1 mg of the compound (MW ≈ 460.4 g/mol ), approximately 2.172 mL of DMSO would be required.[6]
-
Dissolution: Vortex the vial gently until the solid is completely dissolved. Sonication or gentle heating can be applied to aid dissolution if necessary.[3]
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials to maintain stability.[2][4]
References
- 1. A comprehensive review of pharmacological and Analytical Aspects of Acacetin [nrfhh.com]
- 2. This compound | Flavonoids | 38226-83-4 | Invivochem [invivochem.com]
- 3. Acacetin-7-glucuronide | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acacetin 7-glucuronide | C22H20O11 | CID 44257886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS:38226-83-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
"Acacetin 7-O-glucuronide CAS number and molecular weight"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acacetin (B1665396) 7-O-glucuronide, a significant flavonoid metabolite, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, alongside a summary of the known biological activities of its parent compound, acacetin. While direct experimental data on the glucuronide form remains emergent, this document consolidates available information and provides context through the broader understanding of flavonoid glucuronides, offering a valuable resource for researchers in pharmacology and drug development.
Chemical and Physical Properties
Acacetin 7-O-glucuronide, with the CAS Number 38226-83-4 , is the glucuronidated form of acacetin, a naturally occurring flavone.[1][2] The conjugation of glucuronic acid to the 7-hydroxyl group of acacetin significantly alters its physicochemical properties, most notably increasing its water solubility and molecular weight.[3]
| Property | Value | Source |
| CAS Number | 38226-83-4 | [1][2] |
| Molecular Formula | C₂₂H₂₀O₁₁ | [4] |
| Molecular Weight | 460.4 g/mol | [4] |
| Appearance | Off-white to light yellow solid powder | [1] |
| Solubility | Soluble in DMSO | [2] |
Biological Activity and Context
While specific in-depth studies on the biological activities of this compound are limited, the biological functions of its aglycone, acacetin, are more extensively documented. It is widely understood that glucuronidation is a major metabolic pathway for flavonoids in vivo, significantly influencing their bioavailability, distribution, and excretion.[3][5][6] The biological effects of flavonoid glucuronides can be exerted either directly or following deconjugation to the aglycone at the target site by β-glucuronidases, which are often upregulated in inflammatory or tumor microenvironments.[7]
The parent compound, acacetin, has been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. Understanding these provides a foundational context for investigating the potential of this compound.
Known Signaling Pathways Modulated by Acacetin (Aglycone)
Extensive research has identified several key signaling pathways modulated by acacetin, offering potential targets for therapeutic intervention.
-
Nrf2/HO-1 Pathway: Acacetin has been shown to activate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress. This pathway plays a crucial role in protecting cells from damage induced by reactive oxygen species (ROS).
Fig. 1: Acacetin activation of the Nrf2/HO-1 pathway. -
ROS/JNK Signaling Pathway: In the context of cancer, acacetin has been demonstrated to induce apoptosis in osteosarcoma cells through the activation of the ROS/JNK signaling pathway. This suggests a pro-oxidant role in specific cellular contexts, leading to programmed cell death.
Fig. 2: Acacetin-induced apoptosis via the ROS/JNK pathway. -
p38 MAPK Signaling Pathway: Research has also indicated that acacetin can inhibit the p38 MAPK signaling pathway. This pathway is involved in cellular responses to stress and inflammation, and its inhibition can contribute to the anti-inflammatory effects of acacetin.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published, general methodologies for the isolation and analysis of flavonoid glucuronides can be adapted.
Isolation of this compound from Natural Sources
This compound can be isolated from various plant sources. A general workflow for its extraction and purification is outlined below.
References
- 1. This compound | Flavonoids | 38226-83-4 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acacetin 7-glucuronide | C22H20O11 | CID 44257886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure, Biological Activities and Metabolism of Flavonoid Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. β-Glucuronidase activity and mitochondrial dysfunction: the sites where flavonoid glucuronides act as anti-inflammatory agents [jstage.jst.go.jp]
Unveiling the Biological Potential of Acacetin 7-O-glucuronide: A Technical Guide
Introduction
Acacetin (B1665396) 7-O-glucuronide is a prominent metabolite of the naturally occurring flavonoid, acacetin.[1][2] Acacetin, found in various plants, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3] While direct extensive research on Acacetin 7-O-glucuronide is still emerging, the biological activities of its parent compound, acacetin, are well-documented and suggest the potential for similar or related effects of its metabolites.[4] Flavonoid glucuronides are known to be biologically active, and their metabolism can play a crucial role in their therapeutic efficacy.[1][5][6] This technical guide provides a comprehensive overview of the known biological activities of acacetin as a basis for inferring the potential activities of this compound, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways.
Anticancer Activity
Acacetin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[4][7] The primary mechanisms involve the modulation of key signaling pathways that regulate cell growth, survival, and apoptosis.
Quantitative Data: Anticancer Activity of Acacetin
| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Effect | Reference |
| Hep G2 | Human Liver Cancer | Proliferation Assay | Inhibition of proliferation | - | [7] |
| Hep G2 | Human Liver Cancer | ELISA | Increased p53 and p21/WAF1 expression | - | [7] |
| Hep G2 | Human Liver Cancer | ELISA | Enhanced Fas/APO-1, Fas ligand, and Bax protein | - | [7] |
| DU145 | Human Prostate Cancer | MTT Assay | Decreased cell viability | Dose- and time-dependent | [8] |
| DU145 | Human Prostate Cancer | Western Blot | Inhibition of Akt and NF-κB signaling | Dose-dependent | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[9]
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Signaling Pathway: Acacetin's Anticancer Mechanism
Acacetin has been shown to induce apoptosis in cancer cells by modulating the PI3K/Akt and NF-κB signaling pathways.[8]
Anti-inflammatory Activity
Acacetin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the downregulation of key inflammatory enzymes and the modulation of inflammatory signaling pathways.
Quantitative Data: Anti-inflammatory Activity of Acacetin
| Target | Cell Line/Model | Effect | Reference |
| iNOS expression | LPS-stimulated RAW 264.7 macrophages | Inhibition | - |
| COX-2 expression | LPS-stimulated RAW 264.7 macrophages | Inhibition | - |
| NF-κB activation | LPS-stimulated RAW 264.7 macrophages | Inhibition | - |
| MAPK activation | LPS-stimulated RAW 264.7 macrophages | Inhibition | - |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway in response to stimuli and potential inhibitors.[10][11]
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid in a 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Treat the transfected cells with the test compound (e.g., this compound) for a specified period.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[12]
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibition of NF-κB activity is expressed as a percentage of the stimulated control.
Signaling Pathway: Acacetin's Anti-inflammatory Mechanism
Acacetin inhibits the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Neuroprotective Effects
Flavonoids, including acacetin, have been investigated for their neuroprotective potential. These effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation.[13][14][15]
Experimental Protocol: Western Blot for MAPK Signaling
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins like MAPKs.[16][17]
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of MAPKs)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues treated with the test compound.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target MAPK proteins overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Detect the signal using an imaging system.
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on MAPK activation.
Signaling Pathway: Nrf2/HO-1 Antioxidant Response
The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. Acacetin has been shown to activate this pathway, contributing to its neuroprotective effects.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, the extensive research on its parent compound, acacetin, provides a strong foundation for future investigations. The anticancer, anti-inflammatory, and neuroprotective effects of acacetin, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2/HO-1, highlight the potential therapeutic relevance of its metabolites. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of this compound's biological profile. Further research is warranted to elucidate the specific activities and mechanisms of action of this prominent metabolite, which will be crucial for its potential development as a nutraceutical or pharmaceutical agent.
References
- 1. Structure, Biological Activities and Metabolism of Flavonoid Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Study of the Metabolites of Dietary Acacetin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acacetin, a flavone with diverse therapeutic potential in cancer, inflammation, infections and other metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. β-Glucuronidase activity and mitochondrial dysfunction: the sites where flavonoid glucuronides act as anti-inflammatory agents [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Acacetin inhibits the proliferation of Hep G2 by blocking cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
The Antioxidant Potential of Acacetin 7-O-glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acacetin (B1665396), a naturally occurring flavone, has demonstrated significant antioxidant properties, primarily through the modulation of the Nrf2 signaling pathway. Its major metabolite, Acacetin 7-O-glucuronide, is the focus of this technical guide. While direct quantitative data on the antioxidant capacity of this compound is limited, this document provides an in-depth analysis of its potential based on the known antioxidant activities of its aglycone, acacetin, and the general effects of glucuronidation on flavonoid bioactivity. This guide details the experimental protocols for key antioxidant assays, presents available quantitative data for acacetin, and visualizes the critical signaling and metabolic pathways involved.
Introduction to Acacetin and its Glucuronide
Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a flavonoid found in various plants, including those from the Chrysanthemum and safflower species.[[“]] It is recognized for a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, many of which are attributed to its antioxidant capacity.[[“]] Upon oral administration, acacetin undergoes extensive phase II metabolism, with glucuronidation being a primary pathway.[2][3] This process, occurring in the intestine and liver, results in the formation of metabolites such as this compound.[2][4] Glucuronidation generally increases the water solubility and bioavailability of flavonoids, which can influence their in vivo efficacy.[[“]][5] However, the addition of a glucuronide moiety to a flavonoid can also impact its inherent antioxidant activity.
In Vitro Antioxidant Potential: An Inferential Analysis
Direct measurement of the antioxidant capacity of this compound is not extensively reported in the literature. One source refers to it as a "weak antioxidant" without providing comparative data.[6] The antioxidant activity of flavonoids is largely dependent on the presence and arrangement of free hydroxyl groups on their aromatic rings, which can donate a hydrogen atom to scavenge free radicals. The process of glucuronidation involves the attachment of a glucuronic acid molecule to one of these hydroxyl groups, in this case, at the 7-position of the acacetin structure. This conjugation can sterically hinder the molecule's interaction with free radicals and reduces the number of available hydroxyl groups, which generally leads to a decrease in in vitro antioxidant activity compared to the parent aglycone.[7]
Despite the likely reduced in vitro activity, the enhanced bioavailability of the glucuronidated form could lead to significant in vivo antioxidant effects. The glucuronide may act as a carrier, delivering the acacetin moiety to target tissues where it can be deconjugated by β-glucuronidase enzymes, particularly at sites of inflammation, releasing the more active aglycone.[8]
Quantitative Data for Acacetin
To provide a baseline for the potential antioxidant activity of its glucuronide, the following table summarizes the reported IC50 values for acacetin in various in vitro antioxidant assays.
| Assay | IC50 Value (µM) | Reference |
| Superoxide (B77818) Radical (•O2−) Scavenging | 18.35 ± 1.09 | [9] |
| Cu2+ Reducing Power | 21.14 ± 1.23 | [9] |
| ABTS•+ Scavenging | 11.27 ± 0.58 | [9] |
Lower IC50 values indicate higher antioxidant activity.
Cellular Antioxidant Potential: The Nrf2 Signaling Pathway
A significant mechanism through which acacetin exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]][5] This pathway is a critical cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and superoxide dismutase (SOD).[[“]][10] Studies have shown that acacetin can activate the Nrf2 pathway by promoting the phosphorylation of Nrf2 and the degradation of Keap1.[5] It is plausible that this compound, following potential deconjugation in vivo, contributes to the activation of this protective pathway.
Metabolism and Bioavailability
The metabolic fate of acacetin is a key determinant of its in vivo activity. The following diagram illustrates the primary metabolic pathway leading to the formation of this compound.
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed methodologies for common in vitro antioxidant assays that can be used to evaluate the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.
-
Prepare a series of dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound dilutions to each well.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a blank control (methanol without the test compound).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol (B145695) or a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and a positive control.
-
-
Assay Procedure:
-
Add a small volume of the test compound dilutions to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.
-
-
Measurement and Calculation:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM in water) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Add a small volume of the test compound dilutions to a test tube or microplate well.
-
Add a larger volume of the pre-warmed FRAP reagent.
-
-
Measurement and Calculation:
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using the ferrous sulfate (B86663) standard and express the results as FRAP values (in µM Fe(II) equivalents).
-
Conclusion and Future Directions
This compound, as the primary metabolite of acacetin, holds potential as a contributor to the in vivo antioxidant effects observed for its parent compound. While its direct radical scavenging activity in vitro is likely lower than that of acacetin due to the conjugation of a key hydroxyl group, its increased bioavailability may facilitate its delivery to target tissues. The subsequent release of the active aglycone, acacetin, through enzymatic deconjugation could lead to localized antioxidant and anti-inflammatory effects, partly through the activation of the Nrf2 signaling pathway.
For a comprehensive understanding of the antioxidant potential of this compound, further research is imperative. Future studies should focus on:
-
Direct quantitative analysis of the in vitro antioxidant capacity of purified this compound using the assays detailed in this guide.
-
In vivo studies to determine the pharmacokinetic profile of this compound and its conversion back to acacetin in various tissues.
-
Cell-based assays to investigate the direct effects of this compound on the Nrf2 pathway and other cellular antioxidant mechanisms.
Such research will be invaluable for drug development professionals seeking to harness the therapeutic potential of acacetin and its metabolites for conditions associated with oxidative stress.
References
- 1. consensus.app [consensus.app]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. ultimatetreat.com.au [ultimatetreat.com.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nrf2.com [nrf2.com]
- 9. 3.5.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for HPLC Analysis of Acacetin 7-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Acacetin 7-O-glucuronide using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established and validated methods for the analysis of flavonoids, ensuring accuracy, precision, and reliability of results.
Introduction
This compound is a naturally occurring flavonoid glycoside and a metabolite of acacetin.[1][2] Accurate quantification of this compound is crucial for various research and development applications, including pharmacokinetic studies, quality control of herbal medicines, and the development of nutraceuticals.[1][3] This application note describes a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water[5] |
| Gradient Elution | A time-programmed gradient may be necessary for complex samples. For simpler matrices, an isocratic elution can be optimized. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 335 nm[2] |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to a suitable upper limit for the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plasma, herbal extract, formulation). A general procedure for a solid herbal extract is provided below.
-
Extraction: Accurately weigh a known amount of the powdered sample and extract it with a suitable solvent (e.g., methanol) using ultrasonication or another appropriate extraction technique.[4]
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.[6]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7] Key validation parameters are summarized in the table below. The provided data is based on a validated method for the structurally similar compound Apigenin-7-O-glucuronide and serves as a representative example.[2]
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.995[2] | R² ≥ 0.995 |
| Limit of Detection (LOD) | 0.288 µg/mL[2] | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.873 µg/mL[2] | Signal-to-Noise Ratio ≥ 10 |
| Precision (%RSD) | < 2% | Intraday RSD ≤ 2%, Interday RSD ≤ 3% |
| Accuracy (% Recovery) | 98 - 102% | 80 - 120% |
| Specificity | No interference from blank and placebo | Peak purity should be confirmed |
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation
Caption: Interrelationship of key HPLC method validation parameters.
References
- 1. Simultaneous Quantification Method of Flavonoids in Jeju Native Citrus from Different Harvest Times Using a High-Performance Liquid Chromatography–Diode Array Detector (HPLC–DAD) [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. Simultaneous determination of seven flavonoids in Potentilla multifida by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
Application Notes and Protocols for the Sample Preparation of Acacetin 7-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and preparation of Acacetin (B1665396) 7-O-glucuronide from biological matrices, primarily plasma, for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a flavonoid with various reported biological activities. In vivo, acacetin undergoes metabolism, with glucuronidation being a major pathway, leading to the formation of conjugates such as Acacetin 7-O-glucuronide.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic and metabolic studies. Effective sample preparation is a critical step to ensure the reliability and accuracy of analytical results by removing interfering substances and enriching the analyte of interest. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Data Presentation
| Analyte | Sample Preparation Method | Matrix | Recovery (%) | Matrix Effect (%) |
| Acacetin | Protein Precipitation (Acetonitrile) | Human Plasma | 91.5 - 95.6 | Not Reported |
| Acacetin | Protein Precipitation (Acetonitrile) | Rat Plasma | 78.4 - 85.2 | Not Reported |
Note: Recovery indicates the efficiency of the extraction process in recovering the analyte from the sample matrix. The matrix effect refers to the influence of co-eluting, interfering substances from the matrix on the ionization of the analyte, which can lead to ion suppression or enhancement.
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It is effective for removing the bulk of proteins from plasma samples.
Protocol for Plasma Samples:
-
Sample Aliquoting: To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add the internal standard (IS) solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Final Centrifugation: Centrifuge the reconstituted sample at 15,000 x g for 5 minutes to remove any remaining particulate matter.
-
Analysis: Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids. It can provide a cleaner extract than PPT.
Protocol for Plasma or Urine Samples:
-
Sample Aliquoting and pH Adjustment: To a 200 µL aliquot of plasma or urine in a glass tube, add the internal standard. Acidify the sample by adding 20 µL of 1 M formic acid to protonate the glucuronide, enhancing its extraction into an organic solvent.
-
Extraction Solvent Addition: Add 1 mL of ethyl acetate (B1210297) (or a mixture of ethyl acetate and isopropanol, e.g., 9:1 v/v) to the tube.
-
Mixing: Cap the tube and vortex for 2 minutes, followed by shaking on a mechanical shaker for 15 minutes to ensure efficient extraction.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a high degree of sample clean-up and can be used to concentrate the analyte, thereby increasing sensitivity. The following protocol is adapted from a method for a similar glucuronide metabolite and may require optimization for this compound.
Protocol for Plasma Samples using a C18 SPE Cartridge:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step acidifies the sample to ensure the analyte is retained on the reversed-phase sorbent.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences, followed by 1 mL of 5% methanol in water to remove less hydrophobic interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualization
Metabolic Pathway of Acacetin Glucuronidation
The following diagram illustrates the biotransformation of Acacetin to this compound, a key Phase II metabolic reaction.
Caption: Metabolic conversion of Acacetin to this compound.
Experimental Workflow for Solid-Phase Extraction (SPE)
This diagram outlines the key steps involved in the Solid-Phase Extraction protocol for isolating this compound from a biological sample.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
Application Notes and Protocols for Acacetin 7-O-glucuronide In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the in vitro biological activities of Acacetin 7-O-glucuronide, a major metabolite of the flavonoid Acacetin. While direct experimental data on the signaling pathways of this compound is limited, the protocols for the parent compound, Acacetin, are presented as a robust starting point. This is based on the scientific understanding that flavonoid glucuronides can be hydrolyzed to their active aglycones by enzymes present in in vitro cell cultures.[1][2] It is, however, important to note that the biological activity of the glucuronidated form may be different from, and potentially weaker than, the aglycone.[3]
Quantitative Data Summary
This section summarizes the available quantitative data for this compound and its parent compound, Acacetin, from in vitro studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Endpoint | Result |
| RAW264.7 (Mouse Macrophages) | MTT Assay | Cytotoxicity (24 hrs) | IC50: 92.4 µM |
| RAW264.7 (Mouse Macrophages) | Griess Assay | Inhibition of LPS-induced Nitric Oxide (NO) Production (24 hrs) | IC50: 92.4 µM |
Table 2: In Vitro Anti-inflammatory and Cytotoxic Activities of Acacetin (Parent Compound)
| Cell Line | Assay | Treatment | Endpoint | Result |
| DU145 (Human Prostate Cancer) | MTT Assay | Acacetin (dose- and time-dependent) | Apoptosis Induction | Significant decrease in cell viability |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | ELISA | Acacetin + various NLRP3 activators | Cytokine Release | Inhibition of IL-1β, IL-18, and TNF-α release[4] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LDH Assay | Acacetin + various NLRP3 activators | Cytotoxicity | Reduction in LDH release[4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Western Blot | Acacetin + TNF-α | Protein Expression | Inhibition of E-selectin expression |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
RAW264.7 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the anti-inflammatory effect of this compound by quantifying its ability to inhibit nitric oxide production in LPS-stimulated macrophages.
Principle: The Griess assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured to determine the nitrite concentration.
Materials:
-
This compound
-
RAW264.7 cells
-
Lipopolysaccharide (LPS)
-
Complete DMEM
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium Nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW264.7 cells as described in the MTT assay protocol. After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition compared to the LPS-only control.
Western Blot Analysis for MAPK and NF-κB Signaling Pathways
This protocol is based on studies with Acacetin and can be adapted to investigate the effects of this compound on key inflammatory signaling pathways.[4][5]
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of p38, ERK, JNK, p65, and IκBα).
Materials:
-
This compound
-
RAW264.7 or other suitable cells
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS for a specified time (e.g., 30-60 minutes). Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Calculate the ratio of phosphorylated to total protein to determine the activation status of the signaling pathways.
Signaling Pathway and Workflow Diagrams
Below are diagrams created using the DOT language to visualize the targeted signaling pathways and the general experimental workflow.
References
- 1. Structure-Dependent Deconjugation of Flavonoid Glucuronides by Human β-Glucuronidase - In Vitro and In Silico Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of enzymically glucuronidated flavonoids with flavonoid aglycones in an in vitro cellular model of oxidative stress protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated UPLC-MS/MS Method for the Quantification of Acacetin 7-O-glucuronide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for a highly sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Acacetin 7-O-glucuronide in human plasma. This method is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials involving the flavonoid Acacetin. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive validation summary according to established bioanalytical method validation guidelines.
Introduction
Acacetin, a naturally occurring flavonoid, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Following administration, Acacetin undergoes significant metabolism, with glucuronidation being a major pathway. This compound is a primary metabolite, and its quantification in biological matrices is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Acacetin. This application note describes a robust and validated UPLC-MS/MS method for the reliable quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity) was sourced from commercial vendors such as BioCrick or TargetMol.[1][2]
-
Apigenin-7-O-glucuronide (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Standard Solutions
Stock solutions of this compound (1 mg/mL) and the internal standard (IS), Apigenin-7-O-glucuronide (1 mg/mL), were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 10 µL of the IS working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex and transfer to a UPLC vial for analysis.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Total Run Time | 5.0 min |
Mass Spectrometry Parameters
The mass spectrometer was operated in negative ion electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM). The characteristic fragmentation of glucuronides involves the loss of the glucuronic acid moiety (-176 Da).[3]
| Parameter | This compound | Apigenin-7-O-glucuronide (IS) |
| Precursor Ion (Q1) (m/z) | 460.1 | 446.1 |
| Product Ion (Q3) (m/z) | 284.1 | 270.1 |
| Declustering Potential (DP) | -80 V | -75 V |
| Collision Energy (CE) | -35 eV | -32 eV |
| Ion Source | ESI Negative | ESI Negative |
| IonSpray Voltage | -4500 V | -4500 V |
| Temperature | 550°C | 550°C |
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability according to international guidelines.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| LQC | 3 | < 15 | 85-115 | < 15 | 85-115 |
| MQC | 100 | < 15 | 85-115 | < 15 | 85-115 |
| HQC | 800 | < 15 | 85-115 | < 15 | 85-115 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | > 85 | 85-115 |
| MQC | 100 | > 85 | 85-115 |
| HQC | 800 | > 85 | 85-115 |
Stability
The stability of this compound was evaluated under various conditions.
| Stability Condition | Duration | Stability (%) |
| Bench-top (Room Temp) | 6 hours | 85-115 |
| Autosampler (4°C) | 24 hours | 85-115 |
| Freeze-Thaw (3 cycles) | -80°C to RT | 85-115 |
| Long-term (-80°C) | 30 days | 85-115 |
Visualizations
References
- 1. This compound | CAS:38226-83-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Acacetin-7-glucuronide | TargetMol [targetmol.com]
- 3. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Acacetin 7-O-glucuronide as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acacetin 7-O-glucuronide is a principal metabolite of Acacetin, a naturally occurring flavone (B191248) found in various plants. As a reference standard, this compound is essential for the accurate quantification and validation of analytical methods, particularly in chromatography. Its use is critical in pharmacokinetic studies, metabolism research, and the quality control of herbal medicines and nutraceuticals. This document provides detailed application notes and protocols for its use in chromatographic analysis.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use as a reference standard. These properties influence its solubility, stability, and chromatographic behavior.
| Property | Value | Source |
| Chemical Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | [1] |
| Molecular Formula | C22H20O11 | [1][2] |
| Molecular Weight | 460.39 g/mol | [2][3] |
| CAS Number | 38226-83-4 | [1][4] |
| Appearance | Off-white to light yellow solid powder | [1] |
| Purity | >98% (as specified by most commercial suppliers) | [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4][5] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [1][6] |
Applications
This compound as a reference standard is primarily used in:
-
Pharmacokinetic Studies: To quantify the concentration of the metabolite in biological matrices such as plasma, urine, and feces following administration of Acacetin.[7]
-
Drug Metabolism Studies: To identify and quantify the metabolic fate of Acacetin in in-vitro and in-vivo systems.[7]
-
Quality Control of Herbal Products: To standardize and quantify the content of this compound in plant extracts and finished herbal products.
-
Analytical Method Validation: To establish linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) for HPLC and LC-MS/MS methods.
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate concentrations of this compound for calibration curves and quality control samples.
Materials:
-
This compound reference standard
-
Dimethyl sulfoxide (B87167) (DMSO, HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve the weighed standard in a minimal amount of DMSO.
-
Transfer the solution to a 1 mL volumetric flask.
-
Bring the volume to 1 mL with methanol and vortex to ensure homogeneity.
-
Store the stock solution at -20°C or -80°C in an amber vial.[1][6]
-
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
The concentration range of the working solutions should encompass the expected concentration of the analyte in the samples.
-
HPLC-UV Method for Quantification
Objective: To provide a general High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. A reverse-phase C18 column is commonly used for flavonoid analysis.[8]
| Parameter | Recommended Condition |
| Instrument | HPLC system with a UV-Vis detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A) Water with 0.1% formic acid B) Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start with a higher concentration of A, and gradually increase the concentration of B over the run time. A typical gradient might be: 0-25 min, 35-50% B.[9] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis scan of the reference standard (typically around 270 nm and 330 nm for flavonoids) |
| Injection Volume | 10-20 µL |
LC-MS/MS Method for High-Sensitivity Quantification
Objective: To provide a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound, particularly in complex biological matrices.
| Parameter | Recommended Condition |
| Instrument | UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Column | UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[10] |
| Mobile Phase | A) Water with 0.1% formic acid B) Acetonitrile with 0.1% formic acid.[9][10] |
| Gradient Elution | A rapid gradient is often employed. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7.1-9 min, 5% B. |
| Flow Rate | 0.3 mL/min.[10] |
| Column Temperature | 40°C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) is often preferred for glucuronides. |
| MRM Transitions | The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID). The specific m/z transitions need to be optimized by infusing the reference standard. For Acacetin, the transition m/z 285.3→242.2 has been reported.[11] |
| Injection Volume | 2-5 µL |
Visualizations
Experimental Workflow
Caption: General workflow for chromatographic analysis using a reference standard.
Signaling Pathways of Acacetin
The biological activity of Acacetin, the parent compound of this compound, has been linked to several signaling pathways. Understanding these can provide context for the pharmacological effects of its metabolites.
Caption: Key signaling pathways modulated by Acacetin.[12][13][14]
References
- 1. This compound | Flavonoids | 38226-83-4 | Invivochem [invivochem.com]
- 2. Acacetin 7-glucuronide | C22H20O11 | CID 44257886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acacetin-7-glucuronide | TargetMol [targetmol.com]
- 4. This compound | CAS:38226-83-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Acacetin7-O-glucuronide|38226-83-4|MOLNOVA [molnova.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HPLC Chromatograph for Acacetin: Detailed Guide [et-chem.com]
- 9. Regioselectivity of Human UDP-Glucuronsyltransferase 1A1 in the Synthesis of Flavonoid Glucuronides Determined by Metal Complexation and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Low Dose of Acacetin Promotes Breast Cancer MCF-7 Cells Proliferation Through the Activation of ERK/ PI3K /AKT and Cyclin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acacetin ameliorates cardiac hypertrophy by activating Sirt1/AMPK/PGC-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of Acacetin 7-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acacetin (B1665396), a flavonoid found in various plants, has garnered significant interest for its potential therapeutic properties. Following administration, acacetin undergoes extensive metabolism, with Acacetin 7-O-glucuronide being a major circulating metabolite. Understanding the pharmacokinetic profile of this specific metabolite is crucial for elucidating its contribution to the overall pharmacological activity and for the development of acacetin as a therapeutic agent. These application notes provide a comprehensive framework for designing and conducting a thorough pharmacokinetic study of this compound.
Pre-clinical In Vivo Pharmacokinetic Study Design
A well-designed in vivo study is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Animal Model
Sprague-Dawley rats are a commonly used and appropriate model for initial pharmacokinetic studies of flavonoids and their metabolites.
Table 1: Animal Model and Dosing Regimen
| Parameter | Recommendation |
| Animal Model | Male Sprague-Dawley rats (8-10 weeks old, 250-300g) |
| Housing | Standard laboratory conditions (12h light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water. |
| Acclimatization | Minimum of 7 days before the experiment. |
| Groups | Intravenous (IV) and Oral (PO) administration groups (n=6 per group). |
| Test Article | This compound (purity >98%). |
| IV Dose | 5 mg/kg. |
| PO Dose | 20 mg/kg. |
| Vehicle | A suitable vehicle for both routes, such as a solution of 10% DMSO, 40% PEG300, and 50% saline. The final formulation should be sterile-filtered. |
Experimental Protocol: In Vivo Study
1.2.1. Intravenous (IV) Administration
-
Fast animals overnight (approximately 12 hours) with free access to water before dosing.
-
Administer this compound solution via the tail vein as a single bolus injection (5 mg/kg).
-
Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein into heparinized tubes at the following time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
-
House animals in metabolic cages to collect urine and feces at 24-hour intervals for up to 72 hours to assess excretion.
1.2.2. Oral (PO) Administration
-
Fast animals overnight (approximately 12 hours) with free access to water before dosing.
-
Administer this compound solution via oral gavage (20 mg/kg).
-
Collect blood samples at the following time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Process and store plasma samples as described for the IV group.
-
Collect and process urine and feces as described for the IV group.
Bioanalytical Method
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the quantification of this compound in plasma, urine, and fecal homogenates.
Table 2: HPLC-MS/MS Method Parameters
| Parameter | Description |
| Instrument | Triple quadrupole mass spectrometer coupled with a UHPLC system. |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm). |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B). |
| Flow Rate | 0.3 mL/min. |
| Ionization Mode | Negative electrospray ionization (ESI-). |
| MRM Transitions | Specific precursor and product ions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled analog). |
| Calibration Range | 1 - 1000 ng/mL in the respective biological matrix. |
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[1][2][3]
Pharmacokinetic Data Analysis
Non-compartmental analysis using software such as Phoenix WinNonlin® should be used to determine the key pharmacokinetic parameters.
Table 3: Key Pharmacokinetic Parameters to be Determined
| Parameter | Intravenous (IV) | Oral (PO) |
| C₀ / Cmax | Initial Plasma Concentration | Maximum Plasma Concentration |
| Tmax | - | Time to Reach Cmax |
| AUC₀₋t | Area Under the Curve from 0 to the last measurable time point | Area Under the Curve from 0 to the last measurable time point |
| AUC₀₋inf | Area Under the Curve from 0 to infinity | Area Under the Curve from 0 to infinity |
| t₁/₂ | Elimination Half-life | Elimination Half-life |
| CL | Clearance | Apparent Clearance (CL/F) |
| Vd | Volume of Distribution | Apparent Volume of Distribution (Vd/F) |
| F (%) | - | Absolute Bioavailability |
In Vitro Characterization
In vitro assays are essential to complement the in vivo data and provide mechanistic insights into the pharmacokinetic properties of this compound.
Plasma Protein Binding
Protocol: Equilibrium Dialysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into rat plasma to achieve final concentrations of 1, 10, and 50 µM.
-
Use a rapid equilibrium dialysis (RED) device. Add the plasma sample to one chamber and phosphate-buffered saline (PBS, pH 7.4) to the other chamber.
-
Incubate the device at 37°C with gentle shaking for 4-6 hours to reach equilibrium.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples using the validated HPLC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = C_buffer / C_plasma.
Metabolic Stability in Liver Microsomes
Protocol: Metabolic Stability Assay
-
Prepare a reaction mixture containing rat liver microsomes (0.5 mg/mL protein), and a NADPH-regenerating system in phosphate (B84403) buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration 1 µM).
-
At various time points (0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound by HPLC-MS/MS.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Intestinal Permeability
Protocol: Caco-2 Cell Permeability Assay
-
Culture Caco-2 cells on Transwell® inserts for 21 days to form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) transport, add this compound (e.g., 10 µM) to the apical side.
-
For basolateral to apical (B-A) transport, add the compound to the basolateral side.
-
Incubate at 37°C.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment.
-
Quantify the concentration of this compound in the collected samples using HPLC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.
Stability in Biological Matrices
Protocol: Stability Assessment
-
Spike this compound into blank rat plasma, simulated gastric fluid (SGF, pH 1.2), and simulated intestinal fluid (SIF, pH 6.8) at two different concentrations.
-
Incubate the samples at 37°C.
-
At various time points (0, 1, 2, and 4 hours), collect aliquots and analyze the concentration of this compound.
-
Assess stability during sample handling and storage by performing freeze-thaw cycles and evaluating long-term stability at -80°C.
Data Presentation
Table 4: Summary of In Vivo Pharmacokinetic Parameters (Mean ± SD, n=6)
| Parameter | IV Administration (5 mg/kg) | Oral Administration (20 mg/kg) |
| C₀ / Cmax (ng/mL) | ||
| Tmax (h) | N/A | |
| AUC₀₋t (ngh/mL) | ||
| AUC₀₋inf (ngh/mL) | ||
| t₁/₂ (h) | ||
| CL (mL/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Table 5: Summary of In Vitro Parameters (Mean ± SD, n=3)
| Parameter | Result |
| Plasma Protein Binding (fu, %) | |
| Liver Microsomal Stability (t₁/₂, min) | |
| Liver Microsomal Intrinsic Clearance (CLint, µL/min/mg protein) | |
| Caco-2 Permeability Papp (A-B) (x 10⁻⁶ cm/s) | |
| Caco-2 Permeability Papp (B-A) (x 10⁻⁶ cm/s) | |
| Efflux Ratio | |
| Stability in Plasma at 37°C (% remaining at 4h) | |
| Stability in SGF at 37°C (% remaining at 2h) | |
| Stability in SIF at 37°C (% remaining at 4h) |
Visualizations
Caption: Workflow for the pharmacokinetic study of this compound.
Caption: Putative ADME pathway of orally administered this compound.
References
- 1. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
Application Notes and Protocols for Evaluating the Cellular Activity of Acacetin 7-O-glucuronide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acacetin (B1665396) 7-O-glucuronide is a naturally occurring flavonoid, a glucuronide derivative of Acacetin.[1][2][3][4] Flavonoids and their metabolites are of significant interest in drug discovery due to their potential therapeutic properties. The parent compound, Acacetin, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[5][6][7] These effects are often attributed to the modulation of key signaling pathways such as NF-κB and Nrf2/HO-1.[6][7] Glucuronidation is a major metabolic pathway for flavonoids, potentially influencing their bioavailability, and biological activity. Therefore, evaluating the specific activities of Acacetin 7-O-glucuronide is crucial for understanding its therapeutic potential.
These application notes provide a comprehensive set of protocols for cell-based assays to characterize the biological activity of this compound. The following protocols are designed to assess its cytotoxicity, anti-inflammatory, and antioxidant properties.
Preliminary Assays: Cytotoxicity and Cell Viability
Before evaluating the specific biological activities of this compound, it is essential to determine its effect on cell viability and identify non-toxic concentrations for subsequent experiments.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with a cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| Vehicle Control | 100 | 100 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
This table should be populated with experimental data.
Figure 1: Workflow for the MTT cell viability assay.
Anti-Inflammatory Activity Assays
Acacetin, the parent compound, is known to possess anti-inflammatory properties.[5][8] The following assays are designed to investigate whether this compound retains this activity.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: Inflammation is often associated with the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known iNOS inhibitor + LPS).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (No LPS) | ||
| Vehicle + LPS | 0 | |
| This compound (Conc. 1) + LPS | ||
| This compound (Conc. 2) + LPS | ||
| This compound (Conc. 3) + LPS | ||
| Positive Control + LPS |
This table should be populated with experimental data.
Pro-Inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted into the cell culture medium.
Protocol:
-
Cell Treatment: Follow the same cell seeding, pre-treatment, and stimulation steps as in the NO production assay (Section 2.1).
-
Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration of TNF-α and IL-6 in the samples.
Data Presentation:
| Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control (No LPS) | ||
| Vehicle + LPS | ||
| This compound (Conc. 1) + LPS | ||
| This compound (Conc. 2) + LPS | ||
| This compound (Conc. 3) + LPS |
This table should be populated with experimental data.
Figure 2: Potential anti-inflammatory mechanism of this compound.
Antioxidant Activity Assays
The parent compound, Acacetin, exhibits antioxidant properties, which may be related to its ability to scavenge reactive oxygen species (ROS) and activate the Nrf2 signaling pathway.[5][6]
Cellular ROS Measurement using DCFH-DA
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol:
-
Cell Seeding: Seed cells (e.g., HaCaT keratinocytes) in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
ROS Induction: Induce oxidative stress by adding a ROS-inducing agent, such as H₂O₂ (e.g., 500 µM) or exposing the cells to UVB radiation.
-
Staining: Remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS again and add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: Express the results as a percentage of the ROS level in the cells treated with the ROS-inducer alone.
Data Presentation:
| Treatment | Relative Fluorescence Units (RFU) | % ROS Scavenging |
| Control (No H₂O₂) | ||
| Vehicle + H₂O₂ | 0 | |
| This compound (Conc. 1) + H₂O₂ | ||
| This compound (Conc. 2) + H₂O₂ | ||
| This compound (Conc. 3) + H₂O₂ | ||
| Positive Control (e.g., N-acetylcysteine) + H₂O₂ |
This table should be populated with experimental data.
Nrf2 Nuclear Translocation Assay
Principle: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant enzymes. Under oxidative stress, Nrf2 translocates from the cytoplasm to the nucleus to initiate gene transcription. This assay assesses the nuclear translocation of Nrf2 using immunofluorescence or Western blotting of nuclear and cytoplasmic fractions.
Protocol (Immunofluorescence):
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound for a specified time (e.g., 4, 8, 12 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20).
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Observe the localization of Nrf2. An increase in nuclear fluorescence indicates translocation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Flavonoids | 38226-83-4 | Invivochem [invivochem.com]
- 3. Acacetin-7-glucuronide | TargetMol [targetmol.com]
- 4. Acacetin7-O-glucuronide|38226-83-4|MOLNOVA [molnova.cn]
- 5. mdpi.com [mdpi.com]
- 6. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acacetin exerts antioxidant potential against atherosclerosis through Nrf2 pathway in apoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence of mechanism of action of anti-inflammatory/antinociceptive activities of acacetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Acacetin 7-O-glucuronide from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acacetin (B1665396), a naturally occurring flavonoid, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Following administration, acacetin undergoes extensive metabolism, with glucuronidation being a major pathway. The primary metabolite, Acacetin 7-O-glucuronide, represents a key analyte for pharmacokinetic and metabolic studies. Accurate quantification of this metabolite in various biological matrices is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of acacetin.
These application notes provide detailed protocols for the extraction of this compound from plasma, urine, and tissue samples, optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), offering flexibility based on the specific matrix and laboratory capabilities.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the extraction of this compound, the following tables summarize representative data for the parent compound, acacetin, and other structurally similar flavonoid glucuronides. This information provides a valuable reference for expected performance characteristics.
Table 1: Extraction Recovery of Acacetin and Related Flavonoid Glucuronides
| Analyte | Biological Matrix | Extraction Method | Mean Recovery (%) | Reference Compound(s) |
| Acacetin | Human Plasma | Protein Precipitation (Acetonitrile) | 91.5 - 95.6 | Acacetin |
| Acacetin | Rat Plasma | Protein Precipitation (Acetonitrile) | 78.4 - 85.2 | Acacetin |
| Flavonoid Glucuronides | Rat Bile | Solid-Phase Extraction | >85 | Wogonoside, Baicalin, Apigenin-7-O-glucuronide |
| Ethyl Glucuronide | Human Urine | Solid-Phase Extraction | ~80 | Ethyl Glucuronide |
Table 2: Matrix Effect and Analytical Performance for Acacetin and Related Flavonoid Glucuronides
| Analyte | Biological Matrix | Analytical Method | Matrix Effect (%) | LLOQ | Linearity (r²) |
| Acacetin | Human Plasma | LC-MS/MS | Not explicitly reported, but method validated | 0.1 ng/mL | >0.99 |
| Acacetin | Rat Plasma | UPLC-MS/MS | Within acceptable limits | 1.0 ng/mL | >0.99 |
| Flavonoid Glucuronides | Rat Bile | LC-MS/MS | <20 | 10 nM | Not specified |
| Flavonoid Glucuronides | Rat Blood | LC-MS/MS | <20 | 1.56 nM | Not specified |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is adapted from methods developed for the extraction of other glucuronide metabolites from urine and is suitable for cleaning up complex urine samples.
Materials:
-
SPE Cartridges: Mixed-mode anion exchange or polymeric reversed-phase (e.g., Oasis HLB)
-
Urine sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar glucuronide)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (or other suitable acid/base for pH adjustment)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Vortex samples for 15 seconds to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add the internal standard solution.
-
Acidify the sample to a pH of approximately 4.5 with formic acid to ensure the glucuronic acid moiety is protonated.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridge by passing 2 mL of methanol.
-
Equilibrate the cartridge by passing 2 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute this compound with 2 mL of methanol or acetonitrile into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) for Extraction of this compound from Plasma
This protocol is a simple and rapid method for plasma sample preparation, adapted from validated methods for acacetin.[1][2]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Acetonitrile (cold, -20°C)
-
Microcentrifuge tubes
-
Centrifuge capable of reaching >10,000 x g
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution if concentration is needed).
-
Protocol 3: Liquid-Liquid Extraction (LLE) of this compound from Tissue Homogenate
This protocol provides a method for extracting flavonoid glucuronides from tissue samples following homogenization.
Materials:
-
Tissue sample (e.g., liver)
-
Homogenizer
-
Phosphate (B84403) buffer (pH ~4.5)
-
Internal Standard (IS) solution
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization:
-
Weigh the tissue sample.
-
Homogenize the tissue in 3 volumes of cold phosphate buffer (pH ~4.5).
-
-
Sample Preparation:
-
Take a known volume (e.g., 500 µL) of the tissue homogenate.
-
Add the internal standard solution.
-
-
Liquid-Liquid Extraction:
-
Add 3 volumes of ethyl acetate to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Organic Layer Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analytical Method Parameters
The following are typical starting parameters for the analysis of this compound. Optimization will be required for specific instrumentation.
-
Chromatographic Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting with a high aqueous percentage and increasing the organic phase to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (negative mode is often preferred for glucuronides).
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
MRM Transitions:
-
This compound (Precursor > Product): m/z 461.1 > 285.1 (corresponding to the loss of the glucuronic acid moiety).
-
Acacetin (for confirmation): m/z 285.2 > 242.2.[1]
-
An appropriate transition for the chosen internal standard should be used.
-
Mandatory Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Simplified signaling pathways modulated by Acacetin.
References
- 1. Development and validation of a highly sensitive LC-MS/MS method for the determination of acacetin in human plasma and its application to a protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of acacetin in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Acacetin Metabolites using UPLC-Q-TOF-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acacetin (B1665396), a naturally occurring flavone (B191248) found in various plants, has garnered significant interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. Understanding the metabolism of acacetin is crucial for evaluating its bioavailability, efficacy, and potential drug interactions. This document provides detailed application notes and protocols for the identification and characterization of acacetin metabolites in biological matrices using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS). This advanced analytical technique offers high resolution, sensitivity, and mass accuracy, making it ideal for the comprehensive profiling of drug metabolites.
Metabolic Pathways of Acacetin
In vivo and in vitro studies have revealed that acacetin undergoes extensive phase I and phase II metabolism. The primary metabolic pathways include:
-
Phase I Reactions:
-
Oxidation (hydroxylation)
-
Reduction
-
Hydrolysis
-
Demethylation (loss of CH₂)
-
-
Phase II Reactions:
-
Glucuronide conjugation
-
Sulfate conjugation
-
Methylation
-
N-acetylation
-
These metabolic transformations result in a diverse range of metabolites that can be detected in various biological samples such as plasma, urine, bile, and feces.[1][2][3]
Quantitative Summary of Acacetin and its Metabolites
The following table summarizes the identified metabolites of acacetin from in vivo (rat) and in vitro (rat liver microsomes) studies. The data is presented to facilitate a comparative understanding of the metabolic profile in different biological systems. A total of 31 metabolites have been structurally characterized in rats, while 25 metabolites were detected in rat liver microsomes.[1][2][3]
| Metabolite ID | Proposed Structure/Metabolic Reaction | Formula | Observed m/z [M-H]⁻ | In Vivo Presence (Rat) | In Vitro Presence (RLM) |
| M0 | Acacetin | C₁₆H₁₂O₅ | 283.0612 | ✓ | ✓ |
| M1 | Acacetin + O | C₁₆H₁₂O₆ | 299.0561 | ✓ | ✓ |
| M2 | Acacetin + O | C₁₆H₁₂O₆ | 299.0561 | ✓ | ✓ |
| M3 | Acacetin - CH₂ + O | C₁₅H₁₀O₆ | 285.0404 | ✓ | ✓ |
| M4 | Acacetin - CH₂ + O | C₁₅H₁₀O₆ | 285.0404 | ✓ | ✓ |
| M5 | Acacetin + 2O | C₁₆H₁₂O₇ | 315.0509 | ✓ | ✓ |
| M6 | Acacetin + H₂ | C₁₆H₁₄O₅ | 285.0768 | ✓ | ✓ |
| M7 | Acacetin + H₂ | C₁₆H₁₄O₅ | 285.0768 | ✓ | ✓ |
| M8 | Acacetin + O + H₂ | C₁₆H₁₄O₆ | 301.0717 | ✓ | ✓ |
| M9 | Acacetin + O + H₂ | C₁₆H₁₄O₆ | 301.0717 | ✓ | ✓ |
| M10 | Acacetin Glucuronide | C₂₂H₂₀O₁₁ | 459.0933 | ✓ | ✓ |
| M11 | Acacetin Glucuronide | C₂₂H₂₀O₁₁ | 459.0933 | ✓ | ✓ |
| M12 | Acacetin Sulfate | C₁₆H₁₁O₈S | 363.0180 | ✓ | ✓ |
| M13 | Acacetin Sulfate | C₁₆H₁₁O₈S | 363.0180 | ✓ | ✓ |
| M14 | Acacetin Glucuronide + O | C₂₂H₂₀O₁₂ | 475.0882 | ✓ | ✓ |
| M15 | Acacetin Glucuronide + O | C₂₂H₂₀O₁₂ | 475.0882 | ✓ | ✓ |
| M16 | Acacetin Sulfate + O | C₁₆H₁₁O₉S | 379.0129 | ✓ | ✓ |
| M17 | Acacetin Sulfate + O | C₁₆H₁₁O₉S | 379.0129 | ✓ | ✓ |
| M18 | Acacetin Glucuronide + H₂ | C₂₂H₂₂O₁₁ | 461.1089 | ✓ | ✓ |
| M19 | Acacetin Sulfate + H₂ | C₁₆H₁₃O₈S | 365.0336 | ✓ | ✓ |
| M20 | Acacetin - CH₂ + Glucuronide | C₂₁H₁₈O₁₁ | 445.0776 | ✓ | ✓ |
| M21 | Acacetin - CH₂ + Sulfate | C₁₅H₉O₈S | 349.0023 | ✓ | ✓ |
| M22 | Acacetin - CH₂ + O + Glucuronide | C₂₁H₁₈O₁₂ | 461.0725 | ✓ | ✓ |
| M23 | Acacetin - CH₂ + O + Sulfate | C₁₅H₉O₉S | 364.9973 | ✓ | ✓ |
| M24 | Methyl Acacetin | C₁₇H₁₄O₅ | 297.0768 | ✓ | ✓ |
| M25 | Methyl Acacetin Glucuronide | C₂₃H₂₂O₁₁ | 473.1089 | ✓ | |
| M26 | Methyl Acacetin Sulfate | C₁₇H₁₃O₈S | 377.0336 | ✓ | |
| M27 | Acetyl Acacetin | C₁₈H₁₄O₆ | 325.0717 | ✓ | |
| M28 | Hydrolyzed Acacetin | C₁₅H₁₀O₅ | 270.0528 | ✓ | |
| M29 | Hydrolyzed Acacetin + O | C₁₅H₁₀O₆ | 286.0477 | ✓ | |
| M30 | Hydrolyzed Acacetin Glucuronide | C₂₁H₁₈O₁₁ | 446.0849 | ✓ | |
| M31 | Hydrolyzed Acacetin Sulfate | C₁₅H₁₀O₈S | 350.0174 | ✓ |
RLM: Rat Liver Microsomes
Experimental Protocols
Sample Preparation
a) Plasma Sample Preparation:
-
To 100 µL of rat plasma, add 200 µL of acetonitrile (B52724) (containing the internal standard, e.g., carbamazepine (B1668303) at 200 ng/mL) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., acetonitrile/water, 50:50, v/v).
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for UPLC-Q-TOF-MS/MS analysis.
b) Urine, Bile, and Feces Homogenate Sample Preparation:
-
Thaw the collected urine and bile samples at room temperature. Centrifuge at 13,000 rpm for 10 minutes at 4°C. Dilute the supernatant with 4 volumes of methanol, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Homogenize the feces sample with 3 volumes of methanol. Centrifuge the homogenate at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatants from all samples and filter through a 0.22 µm membrane before injection into the UPLC-Q-TOF-MS/MS system.
c) In Vitro Incubation with Rat Liver Microsomes:
-
Prepare an incubation mixture containing:
-
Rat liver microsomes (0.5 mg/mL)
-
Acacetin (10 µM, dissolved in DMSO, final DMSO concentration ≤ 0.1%)
-
NADPH regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride)
-
Phosphate buffer (0.1 M, pH 7.4) to a final volume of 200 µL.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding acacetin.
-
Incubate for 60 minutes at 37°C in a shaking water bath.
-
Terminate the reaction by adding 400 µL of ice-cold acetonitrile.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute as described for plasma samples.
UPLC-Q-TOF-MS/MS Analysis
a) UPLC Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 5-20% B
-
2-10 min: 20-50% B
-
10-15 min: 50-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
b) Q-TOF-MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes
-
Capillary Voltage: 3.0 kV (negative), 3.5 kV (positive)
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Mass Range: m/z 50-1200
-
Scan Time: 0.2 s
-
Collision Energy:
-
Low energy (MS scan): 6 eV
-
High energy (MS/MS scan): Ramped from 10 to 40 eV
-
-
Data Acquisition Mode: MSE (a data-independent acquisition mode that collects both precursor and fragment ion information simultaneously)
Data Presentation and Visualization
Acacetin Metabolism Workflow
Caption: Experimental workflow for acacetin metabolite identification.
Major Metabolic Pathways of Acacetin
Caption: Key metabolic pathways of acacetin.
References
- 1. A Systematic Study of the Metabolites of Dietary Acacetin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Acacetin 7-O-glucuronide in In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Acacetin 7-O-glucuronide in in vitro settings. Our goal is to help you overcome challenges related to the solubility of this compound to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a metabolite of Acacetin, a naturally occurring flavone.[1] Like many flavonoids and their metabolites, this compound has poor aqueous solubility, which can lead to precipitation when added to cell culture media or aqueous buffers. This can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound.[2][3] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final desired concentration in your aqueous assay buffer.
Q3: What is the maximum final concentration of DMSO that is safe for most cell-based assays?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Ideally, the final DMSO concentration should be at or below 0.5% (v/v).[3][4][5][6] However, the tolerance to DMSO can be cell-line dependent, so it is crucial to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to assess its effect. For particularly sensitive cell lines, concentrations as low as 0.1% may be necessary.[4][5]
Q4: My this compound precipitates when I add the DMSO stock solution to my aqueous assay medium. What can I do?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Optimize your dilution technique: Instead of adding the DMSO stock directly to the full volume of medium, perform a serial dilution. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[3][7] Pre-warming the cell culture medium to 37°C before adding the compound can also help.[7][8]
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.[3]
-
Consider co-solvents: For challenging cases, the use of a co-solvent in your final assay medium might be an option. However, this must be carefully validated for its effects on your specific assay and cells.
Q5: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can promote compound degradation and precipitation.[7][9]
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Cell Culture Media
Potential Causes:
-
High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Improper Dilution Technique: Rapid addition of a concentrated DMSO stock to the aqueous media can cause the compound to "crash out" of solution.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
Solutions:
-
Decrease Final Concentration: Perform a dose-response experiment starting with a lower final concentration to determine the maximum soluble concentration.
-
Optimize Dilution:
-
Pre-warm your cell culture medium to 37°C.
-
Create an intermediate dilution of your DMSO stock in pre-warmed medium.
-
Add the intermediate dilution to the final volume of medium dropwise while gently swirling.
-
-
Serial Dilution: Perform a serial dilution of your high-concentration DMSO stock in 100% DMSO first, and then dilute these lower concentration stocks into your cell culture medium.
Issue: Precipitation Observed After a Period of Incubation
Potential Causes:
-
Compound Instability: The compound may be unstable and degrade or aggregate over time at 37°C.
-
Interaction with Media Components: this compound may interact with salts, proteins (if using serum), or other components in the media, leading to the formation of insoluble complexes.
-
pH Shift: Cellular metabolism can alter the pH of the culture medium, affecting compound solubility.
Solutions:
-
Use Freshly Prepared Solutions: Prepare the final working solution of this compound immediately before use.
-
Reduce Serum Concentration: If using a serum-containing medium, try reducing the serum percentage or switching to a serum-free medium if compatible with your cell line.
-
Monitor pH: Check the pH of your cell culture medium throughout the experiment to ensure it remains within the optimal range for both your cells and the compound's stability.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for stock solutions.[2] Warming and sonication may be required for complete dissolution. |
| Ethanol | Sparingly Soluble | May be used as a co-solvent, but DMSO is generally preferred. |
| Water | Poorly Soluble | Not recommended for preparing stock solutions. |
| PBS (pH 7.4) | Poorly Soluble | Dilution from a DMSO stock is necessary. |
Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays
| Cell Type | Maximum Recommended Final DMSO Concentration (v/v) | Reference |
| Most Cancer Cell Lines | ≤ 0.5% | [4][5] |
| Primary Cells | ≤ 0.1% - 0.5% (cell type dependent) | [6] |
| Sensitive Cell Lines | ≤ 0.1% | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 460.39 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh out 4.6 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, use a water bath sonicator for 10-15 minutes or gently warm the solution at 37°C until it becomes clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 10 µM working solution, first create an intermediate dilution. Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium to make a 100 µM intermediate solution. Gently vortex to mix.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve the final 10 µM working concentration. The final DMSO concentration will be 0.1%.
-
Gently mix the final working solution before adding it to your cell culture plates.
Note: Always include a vehicle control in your experiments containing the same final concentration of DMSO as your highest treatment concentration.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathways modulated by Acacetin.
References
- 1. This compound | Flavonoids | 38226-83-4 | Invivochem [invivochem.com]
- 2. This compound | CAS:38226-83-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Acacetin 7-O-glucuronide Quantification
Welcome to the technical support center for the quantification of Acacetin (B1665396) 7-O-glucuronide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying Acacetin 7-O-glucuronide?
The primary challenges in the quantification of this compound revolve around its inherent instability and the potential for analytical interferences. As an O-glucuronide, it is susceptible to hydrolysis back to its aglycone, acacetin, particularly under neutral or alkaline pH conditions. Another significant challenge is the in-source fragmentation of the glucuronide in the mass spectrometer, which can generate the same molecular ion as acacetin, leading to inaccurate quantification of the parent compound if not properly addressed. Additionally, like many bioanalytical methods, matrix effects from complex biological samples can impact accuracy and precision.
Q2: What is the recommended analytical technique for the quantification of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.[1][2][3] This technique offers the high selectivity needed to differentiate the glucuronide from its aglycone and other metabolites, which is crucial given that acacetin undergoes extensive metabolism, with as many as 31 metabolites identified in rat studies.[4]
Q3: How can I ensure the stability of this compound during sample collection and preparation?
To minimize the degradation of this compound, it is critical to maintain a low pH environment (ideally between 3.0 and 4.0) throughout the sample handling and preparation process. This can be achieved by adding an acidic stabilizer to the collection tubes and using acidic modifiers in the extraction solvents. Samples should be kept on ice during processing and stored at -80°C for long-term stability.
Q4: Is a stable isotope-labeled internal standard available for this compound?
The availability of a stable isotope-labeled internal standard for this compound is not commonly reported in the literature. In its absence, researchers often use a structurally similar compound as an internal standard. For the analysis of the aglycone, acacetin, compounds like carbamazepine (B1668303) have been successfully employed.[3][5] When selecting an internal standard, it is crucial to ensure it has similar chromatographic behavior and ionization efficiency to the analyte.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound | Hydrolysis during sample preparation: The pH of the sample or extraction solvent may be too high, leading to the cleavage of the glucuronide bond. | - Ensure all solutions, including the sample matrix and extraction solvents, are acidified (e.g., with 0.1% formic acid).- Perform all extraction steps at low temperatures (on ice).- Minimize the time between sample collection and analysis. |
| Inefficient extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for the polar nature of the glucuronide. | - For protein precipitation, test different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios with the sample.- For liquid-liquid extraction, select a more polar organic solvent and optimize the pH of the aqueous phase to ensure the analyte is in a neutral form for better partitioning.- Consider solid-phase extraction (SPE) with a sorbent that retains polar compounds. | |
| Overestimation of acacetin concentration | In-source fragmentation of this compound: The glucuronide may be fragmenting to the aglycone in the mass spectrometer's ion source, contributing to the acacetin signal. | - Optimize the ion source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation. A systematic evaluation of these parameters is recommended.- Ensure complete chromatographic separation of acacetin and this compound. This is critical to distinguish between the true acacetin signal and the fragment from the glucuronide. |
| Poor peak shape or shifting retention times | Suboptimal chromatographic conditions: The mobile phase composition, pH, or column chemistry may not be suitable for the analyte. | - Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to ensure the analyte is in a consistent protonation state.- Employ a gradient elution to improve peak shape and resolution.- Select a C18 column with good retention for polar compounds. |
| High matrix effect | Co-eluting endogenous compounds: Components of the biological matrix (e.g., phospholipids (B1166683) in plasma) can co-elute with the analyte and suppress or enhance its ionization. | - Improve sample clean-up by using a more rigorous extraction method like SPE.- Optimize the chromatographic method to separate the analyte from interfering matrix components.- Evaluate the matrix effect by comparing the analyte's response in a standard solution to its response in a post-extraction spiked matrix sample. |
Experimental Protocols
Recommended LC-MS/MS Method for this compound Quantification in Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5-10 µL onto the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (optimization required).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Precursor > Product): To be determined empirically. The precursor ion will be the [M-H]⁻ or [M+H]⁺ of this compound (m/z 460.4). Product ions would result from the loss of the glucuronic acid moiety or other characteristic fragments.
-
Acacetin (for monitoring potential in-source fragmentation): m/z 285.3 → 242.2 (Positive Ion Mode).[3]
-
-
Ion Source Parameters: To be optimized for the specific instrument to maximize signal and minimize in-source fragmentation.
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Acacetin (Aglycone) Quantification
| Parameter | Value | Reference |
| Column | Acquity UPLC BEH C18 | [3] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient) | [3] |
| Flow Rate | 0.4 mL/min | [5] |
| MRM Transition (Acacetin) | m/z 285.3 → 242.2 | [3] |
| MRM Transition (IS - Carbamazepine) | m/z 237.2 → 194.3 | [3] |
| Linear Range | 1-1600 ng/mL | [3] |
| LLOQ | 1.0 ng/mL | [3] |
| Recovery | 78.4-85.2% | [3] |
| Intra-day Precision | < 10.5% | [3] |
| Inter-day Precision | < 10.5% | [3] |
Table 2: Stability of O-Glucuronides
| Condition | Stability | Recommendation |
| Acidic pH (3.0-4.0) | Generally stable | Maintain acidic conditions during sample handling and storage. |
| Neutral to Alkaline pH | Prone to hydrolysis | Avoid neutral or basic buffers and solvents. |
| Room Temperature | Potential for degradation | Keep samples on ice or frozen. |
| -80°C | Recommended for long-term storage | Store samples at -80°C immediately after collection. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Acacetin's interaction with the PI3K/Akt signaling pathway.[6][7][8][9][10]
References
- 1. Development and validation of a highly sensitive LC-MS/MS method for the determination of acacetin in human plasma and its application to a protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of acacetin in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Acacetin protects against cardiac remodeling after myocardial infarction by mediating MAPK and PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Low Dose of Acacetin Promotes Breast Cancer MCF-7 Cells Proliferation Through the Activation of ERK/ PI3K /AKT and Cyclin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acacetin inhibits myocardial mitochondrial dysfunction by activating PI3K/AKT in SHR rats fed with fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
Technical Support Center: Optimizing Acacetin 7-O-glucuronide Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Acacetin (B1665396) 7-O-glucuronide.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the extraction process.
Problem 1: Low Yield of Acacetin 7-O-glucuronide
| Potential Cause | Recommended Solution |
| Inefficient Solvent System | The polarity of the extraction solvent is crucial. This compound, as a glycoside, is more polar than its aglycone form. - Action: Start with a polar solvent like methanol (B129727) or ethanol (B145695) mixed with water (e.g., 70-80% alcohol concentration).[1][2] Experiment with a gradient of solvent polarities to find the optimal mixture. For flavonoid glycosides, slightly acidic conditions can improve extraction.[3] Consider adding a small percentage of a weak acid (e.g., 0.1% formic acid or acetic acid) to the solvent. |
| Suboptimal Extraction Temperature | High temperatures can lead to the degradation of flavonoid glycosides.[1] |
| Action: Begin with extraction at room temperature or slightly elevated temperatures (40-50°C).[1] For heat-sensitive compounds, consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) at a controlled temperature.[4] | |
| Inadequate Extraction Time | The extraction may be incomplete if the duration is too short. |
| Action: Optimize the extraction time by performing a time-course experiment. Collect aliquots at different time points (e.g., 30, 60, 90, 120 minutes) and analyze the yield of this compound to determine the point of diminishing returns. | |
| Incorrect Solid-to-Liquid Ratio | An insufficient volume of solvent may not effectively wet the entire sample matrix, leading to incomplete extraction.[3] |
| Action: A common starting point for a solid-to-liquid ratio is 1:10 to 1:30 (g/mL).[3][5] Test different ratios to ensure the entire sample is submerged and to maximize the concentration gradient. | |
| Large Particle Size of Plant Material | Large particles have a smaller surface area-to-volume ratio, which can limit solvent penetration and diffusion of the target compound.[6] |
| Action: Grind the plant material to a fine, uniform powder (e.g., 40-60 mesh). This increases the surface area for solvent interaction. However, excessively fine powder can complicate filtration. |
Problem 2: Degradation of this compound During Extraction
| Potential Cause | Recommended Solution |
| Thermal Degradation | As a glycoside, this compound can be susceptible to hydrolysis and degradation at high temperatures.[1] |
| Action: Employ low-temperature extraction methods. If using heating, maintain the temperature below 60°C. Utilize advanced extraction techniques like UAE or Microwave-Assisted Extraction (MAE) which can reduce extraction time and thus minimize thermal exposure.[7][8] | |
| pH-induced Degradation | Extreme pH values can cause the degradation of flavonoids. While slightly acidic conditions can enhance extraction, highly acidic or alkaline environments can be detrimental.[3] |
| Action: Maintain the pH of the extraction solvent within a mildly acidic to neutral range (pH 4-6).[1] Buffer the solvent if necessary. | |
| Oxidative Degradation | Flavonoids are prone to oxidation, especially in the presence of light, oxygen, and certain metal ions. This can be visually indicated by a browning of the extract.[1] |
| Action: Perform extractions in amber glassware or protect the extraction vessel from light. Consider de-gassing the solvent or purging the extraction vessel with nitrogen to create an inert atmosphere. The addition of antioxidants like ascorbic acid (e.g., 0.1% w/v) to the extraction solvent can also prevent oxidative degradation.[1] | |
| Enzymatic Degradation | Endogenous enzymes in the plant material (e.g., glycosidases) can be activated during the extraction process and may cleave the glucuronide moiety. |
| Action: Blanching the plant material with steam or a brief immersion in boiling ethanol before extraction can deactivate these enzymes. Alternatively, using organic solvents at concentrations high enough to denature enzymes can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound?
Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration or Soxhlet extraction.[8] They offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields.[7][9]
-
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[3]
-
MAE uses microwave energy to rapidly heat the solvent and plant material, leading to cell rupture and the release of target compounds.[10]
The optimal method will depend on the available equipment and the specific plant matrix. It is recommended to optimize the parameters for the chosen method.
Q2: Which solvent should I use for extracting this compound?
This compound is a polar molecule. Therefore, polar solvents are most effective for its extraction.[11] A mixture of ethanol or methanol with water is a good starting point.[12] A common and effective solvent system is 70-80% aqueous ethanol or methanol.[2] The addition of a small amount of acid, such as 0.1% formic acid, may improve the extraction efficiency for flavonoid glycosides.
Q3: How can I confirm the presence and quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the identification and quantification of this compound.[13][14]
-
Identification: Compare the retention time and UV spectrum of the peak in your sample chromatogram with that of a certified reference standard of this compound. For unequivocal identification, LC-MS/MS can be used to compare the fragmentation pattern.[15]
-
Quantification: Create a calibration curve using a series of known concentrations of the reference standard. The concentration of this compound in your extract can then be determined by interpolating the peak area from the calibration curve.[16]
Q4: My extract is a complex mixture. How can I selectively extract or purify this compound?
For purification, techniques like column chromatography are effective. A common strategy involves using a macroporous adsorption resin (e.g., AB-8) to first capture the flavonoids from the crude extract, followed by elution with a gradient of ethanol in water to separate different compounds based on their polarity.[17] Further purification can be achieved using preparative HPLC.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried plant material to a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in a 50 mL conical flask.
-
Add 20 mL of 80% aqueous methanol (containing 0.1% formic acid). This creates a 1:20 solid-to-liquid ratio.
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the power to 100 W.[3]
-
Set the temperature of the water bath to 45°C.
-
Sonicate for 45 minutes.
-
-
Sample Processing:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Re-extract the residue with another 20 mL of the solvent to ensure complete extraction.
-
Combine the supernatants.
-
Filter the combined extract through a 0.45 µm syringe filter before HPLC analysis.
-
Protocol 2: Quantification of this compound by HPLC-UV
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[14]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-10% B (return to initial conditions)
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Injection volume: 10 µL.
-
Detection wavelength: 340 nm.[14]
-
-
Quantification:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards to construct a calibration curve of peak area versus concentration.
-
Inject the prepared extract and determine the peak area for this compound.
-
Calculate the concentration in the sample using the regression equation from the calibration curve.
-
Visualizations
Caption: Workflow for optimizing this compound extraction.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ultrasound-Assisted Green Natural Deep Eutectic Solvent Extraction of Flavonoids from Wild Blueberry: Process Optimization, Composition Identification, and Antioxidant Activity [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. HPLC Chromatograph for Acacetin: Detailed Guide [et-chem.com]
- 14. [Determination of acacetin in Xiangjuganmao Keli (no sweet) by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
"Acacetin 7-O-glucuronide stability in different solvent systems"
This technical support center provides guidance on the stability of Acacetin 7-O-glucuronide in various solvent systems. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For biological experiments, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium.
Q2: What are the general storage conditions for this compound?
A2: For long-term storage, solid this compound should be kept at -20°C, protected from light and moisture. Stock solutions in DMSO should be stored at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on the pH. Flavonoid glucuronides are generally more stable in neutral to slightly acidic conditions (pH 4-7). Alkaline conditions (pH > 7) can lead to hydrolysis of the glucuronide bond and degradation of the flavonoid structure. It is advisable to prepare fresh aqueous solutions for each experiment and minimize the time the compound spends in aqueous buffers, especially at room temperature.
Q4: Can I store this compound solutions at 4°C?
A4: While short-term storage (a few hours) at 4°C in a suitable buffer might be acceptable, long-term storage of aqueous solutions is not recommended due to the risk of hydrolysis and microbial growth. For DMSO stock solutions, storage at -80°C is preferred over 4°C to ensure maximum stability.
Q5: Is this compound sensitive to light?
A5: Flavonoids, in general, can be sensitive to light, which can cause photodegradation. It is recommended to protect solutions of this compound from direct light by using amber vials or by covering the containers with aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound due to improper storage or handling. | - Ensure the solid compound is stored at -20°C in a desiccator. - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare fresh dilutions in aqueous buffers for each experiment. - Protect all solutions from light. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound into its aglycone (Acacetin) and other byproducts. | - Check the pH of your solvent system; avoid alkaline conditions. - Analyze a freshly prepared standard solution to confirm the retention time of the intact compound. - If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Loss of biological activity of the compound. | The compound has degraded, likely due to hydrolysis of the glucuronide moiety. | - Confirm the integrity of your stock solution by analytical methods (e.g., HPLC). - Conduct a pilot stability study in your specific experimental medium to determine the compound's viability over the course of your assay. |
| Precipitation of the compound in aqueous solution. | Low solubility of this compound in the final buffer or medium. | - Ensure the final concentration of DMSO is within a range that is both soluble for the compound and tolerated by the experimental system (typically <0.5%). - Gentle warming or sonication may aid in dissolution, but be cautious as heat can accelerate degradation. |
Stability Data Summary
| Solvent System | Temperature | Light Condition | General Stability Outlook | Primary Degradation Pathway |
| Solid | -20°C | Dark, Dry | High (Years) | Minimal |
| DMSO | -80°C | Dark | High (Months) | Minimal |
| DMSO | Room Temp | Light | Low (Hours to Days) | Photodegradation |
| Aqueous Buffer (pH 4-6) | 4°C | Dark | Moderate (Days) | Slow Hydrolysis |
| Aqueous Buffer (pH 7-7.4) | Room Temp | Dark | Low (Hours) | Hydrolysis |
| Aqueous Buffer (pH > 8) | Room Temp | Dark | Very Low (Minutes to Hours) | Rapid Hydrolysis |
| Methanol/Ethanol | Room Temp | Dark | Moderate to Low | Potential for solvolysis |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of the solid in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent system.
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in the solvent system of interest (e.g., DMSO, methanol, phosphate (B84403) buffer pH 7.4) at a known concentration.
-
Divide the solution into multiple aliquots in amber HPLC vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from storage.
-
Inject an appropriate volume of the solution onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient, for example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A linear gradient from 10% B to 90% B over 20 minutes.
-
-
Detect the compound using a UV detector at a wavelength of approximately 270 nm and 330 nm.
-
-
Data Analysis:
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Technical Support Center: LC-MS Analysis of Acacetin 7-O-glucuronide
Welcome to the technical support center for the LC-MS analysis of Acacetin 7-O-glucuronide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1][2] For this compound, which is often analyzed in complex biological matrices like plasma, urine, or tissue homogenates, these effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[2] Endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[1]
Q2: I am observing poor sensitivity and high variability in my this compound quantification. Could this be due to matrix effects?
A2: Yes, inconsistent sensitivity, poor reproducibility, and lower-than-expected signal intensity are classic indicators of matrix effects, particularly ion suppression.[2][3] If you observe significant variations in the peak areas for the same concentration of this compound across different sample preparations, it is highly probable that ion suppression is occurring.[2]
Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?
A3: The most common method for quantifying matrix effects is the post-extraction spike comparison.[4][5] This involves comparing the peak area of this compound spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat (pure) solvent at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q4: Is the use of a stable isotope-labeled (SIL) internal standard mandatory for the analysis of this compound?
A4: While not strictly mandatory, using a stable isotope-labeled internal standard, such as this compound-¹³C₆ or this compound-d₃, is the most effective technique to compensate for matrix effects.[2][4] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in a similar manner, thus allowing for accurate correction and improving the reliability of quantitative data.[2][4]
Troubleshooting Guides
Problem: Low or No Signal for this compound
This guide will help you troubleshoot potential causes for a weak or absent signal during the LC-MS analysis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no signal of this compound.
Problem: High Variability in Quantitative Results
This guide addresses issues of poor precision and accuracy in the quantification of this compound.
Logical Relationship Diagram
Caption: Causes and solutions for high variability in this compound analysis.
Experimental Protocols & Data Presentation
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol details the post-extraction spike method to quantify matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike the this compound standard at a known concentration (e.g., 50 ng/mL) into the initial mobile phase.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established sample preparation protocol. Spike the this compound standard into the final, dried, and reconstituted extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank biological matrix before the extraction process. This set is used to determine extraction recovery.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] * 100
-
Recovery (%) = [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] * 100
-
Data Presentation:
| Sample Set | Description | Mean Peak Area (n=6) | Matrix Effect (%) | Recovery (%) |
| Set A | Neat Standard (50 ng/mL) | 1,250,000 | - | - |
| Set B | Post-Extraction Spike (50 ng/mL) | 787,500 | 63% (Ion Suppression) | - |
| Set C | Pre-Extraction Spike (50 ng/mL) | 693,000 | - | 88% |
Protocol 2: Comparison of Sample Preparation Techniques to Mitigate Matrix Effects
This protocol compares three common sample preparation methods for their effectiveness in reducing matrix effects for this compound in human plasma.
Methodologies:
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Evaporate the supernatant to dryness and reconstitute in 100 µL of mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in 100 µL of mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of pre-treated plasma (diluted 1:1 with 2% phosphoric acid).
-
Wash with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Data Presentation:
| Sample Preparation Method | Mean Recovery (%) | Mean Matrix Effect (%) | Interpretation |
| Protein Precipitation (PPT) | 92% | 55% | High recovery, but significant ion suppression.[6] |
| Liquid-Liquid Extraction (LLE) | 75% | 85% | Moderate recovery with reduced ion suppression. |
| Solid-Phase Extraction (SPE) | 88% | 97% | Good recovery with minimal matrix effects. |
This technical support guide provides a starting point for addressing matrix effects in the LC-MS analysis of this compound. For further assistance, please consult the cited literature or contact your instrument manufacturer's application support team.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
"minimizing degradation of Acacetin 7-O-glucuronide during sample storage"
This technical support center provides guidance on minimizing the degradation of Acacetin 7-O-glucuronide during sample storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
The stability of this compound, like other flavonoid glucuronides, is influenced by several factors:
-
Temperature: Higher temperatures accelerate chemical and enzymatic degradation.
-
pH: this compound is an O-glucuronide and is generally more stable than acyl glucuronides. However, extreme pH values can lead to hydrolysis.[1]
-
Enzymatic Activity: The presence of β-glucuronidase enzymes in biological samples (e.g., plasma, urine, tissue homogenates) can cleave the glucuronide moiety, releasing the aglycone (Acacetin).[1][2]
-
Light: Prolonged exposure to light can cause photodegradation of flavonoids.[1][3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can compromise sample integrity and lead to degradation.[1]
Q2: What are the recommended storage temperatures for this compound solutions?
For stock solutions of this compound, the following storage conditions are recommended:
| Storage Condition | Duration | Reference |
| -80°C | Up to 6 months | [4] |
| -20°C | Up to 1 month | [4] |
For biological samples containing this compound, storage at -80°C is strongly recommended to minimize both chemical and enzymatic degradation.[1]
Q3: How can I prevent enzymatic degradation of this compound in biological samples?
Enzymatic hydrolysis by β-glucuronidases is a major concern in biological matrices.[2] To prevent this, consider the following measures:
-
Immediate Cooling and Processing: Cool biological samples immediately after collection (e.g., on ice) and process them as quickly as possible.[2]
-
Low-Temperature Storage: Store samples at -80°C to inhibit enzymatic activity.[1]
-
pH Adjustment: Acidifying plasma samples to a pH of 2.5-4.0 can help inhibit endogenous β-glucuronidase activity.[2]
-
Use of Inhibitors: In some cases, adding a β-glucuronidase inhibitor to the sample may be necessary.[1][2]
Q4: Are there any specific considerations for handling urine samples?
Yes, urine samples can have variable pH and may contain bacterial contamination, which can be a source of β-glucuronidases.[2] It is recommended to measure the pH of urine samples and adjust it to an acidic range if your analyte's stability requires it.[2] Prompt analysis or freezing at -80°C is crucial.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of Analyte Signal or Inconsistent Results | Degradation of Stock Solution: Improper storage temperature, light exposure, or exceeding the recommended storage period. | 1. Prepare a fresh stock solution. 2. Verify storage conditions (temperature, protection from light). 3. Perform a stability check (see Experimental Protocols). |
| Enzymatic Degradation in Biological Matrix: Presence of β-glucuronidases. | 1. Add a β-glucuronidase inhibitor to the matrix. 2. Ensure samples are kept at -80°C before and during processing. 3. Acidify plasma samples post-collection.[2] | |
| Repeated Freeze-Thaw Cycles: Aliquoting of samples was not performed. | 1. Prepare single-use aliquots of stock solutions and samples to avoid freeze-thaw cycles.[1] | |
| Appearance of an Unexpected Peak Corresponding to Acacetin | Hydrolysis of the Glucuronide: Can be due to enzymatic activity or pH-mediated hydrolysis. | 1. Review sample handling procedures to minimize enzymatic activity (see Q3). 2. Check the pH of your solutions and adjust if necessary. |
| Peak Tailing or Splitting in Chromatography | Poor Solubility or Precipitation: The solvent used for the working solution may not be compatible with the mobile phase. | 1. Ensure the solvent for the working solution is compatible with the mobile phase. 2. Gently warm and vortex the solution to ensure complete dissolution. |
| Interaction with the Analytical Column: The column chemistry may not be suitable. | 1. Evaluate the column chemistry for compatibility with flavonoid glucuronides. 2. Ensure the mobile phase pH is appropriate for the analyte. |
Experimental Protocols
Protocol for a Basic Stability Study of this compound in a Stock Solution
This protocol is designed to assess the stability of this compound under different storage conditions.
-
Preparation of Stock Solution:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol, DMSO) to a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.[1]
-
-
Preparation of Stability Samples:
-
Aliquot the stock solution into multiple amber vials to protect from light.[1]
-
Prepare separate sets of vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
-
Time Points:
-
Establish a schedule for analysis (e.g., Day 0, Day 1, Day 7, Day 14, Day 30, Day 60, Day 90).[1]
-
-
Analysis:
-
At each time point, analyze the respective samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.
-
Quantify the concentration of this compound and monitor for the appearance of degradation products (e.g., Acacetin).
-
-
Data Evaluation:
-
Compare the concentration of this compound at each time point to the initial concentration at Day 0.
-
A significant decrease in concentration indicates degradation.
-
Protocol for Handling and Stabilizing this compound in Plasma Samples
-
Blood Collection:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).[2]
-
-
Plasma Separation:
-
Immediately centrifuge the blood sample at 4°C to separate the plasma.[2]
-
-
Acidification (Optional but Recommended):
-
Storage:
-
Immediately freeze the plasma sample (acidified or not) at -80°C until analysis.[2]
-
Visualizations
Caption: Workflow for a Stability Study of this compound.
Caption: Troubleshooting Degradation of this compound.
References
"overcoming low recovery of Acacetin 7-O-glucuronide in extractions"
Welcome to the technical support center for troubleshooting issues related to the extraction of Acacetin 7-O-glucuronide. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals overcome challenges with low recovery during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural flavonoid glycoside. It is a metabolite of Acacetin, a flavonoid found in various plants.[1][2][3] The addition of a glucuronide moiety increases the water solubility of the parent compound, Acacetin. Its chemical structure consists of the Acacetin aglycone linked to a glucuronic acid molecule at the 7-hydroxy position.
Q2: What are the main challenges in extracting this compound?
The primary challenges in extracting this compound stem from its physicochemical properties. As a glucuronide, it is more polar than its aglycone counterpart, Acacetin, which influences solvent selection. Furthermore, flavonoid glucuronides can be susceptible to degradation under harsh extraction conditions, such as extreme pH or high temperatures. Achieving high recovery requires careful optimization of the extraction method to ensure both efficient solubilization and preservation of the molecule's integrity.
Q3: What are the common extraction techniques for flavonoids like this compound?
Commonly used techniques for flavonoid extraction include:
-
Solid-Liquid Extraction (SLE): This is a traditional method involving the use of solvents like methanol (B129727), ethanol, or acetone (B3395972) to extract compounds from a solid matrix.[4][5]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[4][6]
-
Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[4]
-
Solid-Phase Extraction (SPE): Often used for sample clean-up and concentration, SPE can be tailored to selectively retain and elute flavonoid glucuronides.[7][8]
The choice of technique depends on the sample matrix, the scale of the extraction, and the available equipment.
Troubleshooting Guide for Low Recovery
Low recovery of this compound can be attributed to several factors throughout the extraction workflow. This guide addresses common issues and provides systematic solutions.
Problem 1: Inefficient Initial Extraction from the Sample Matrix
Symptoms:
-
Low concentration of this compound in the crude extract.
-
High residual amounts of the analyte in the sample matrix after extraction.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: Due to its polar glucuronide group, this compound has limited solubility in non-polar solvents.
-
Solution: Employ polar solvents such as methanol, ethanol, or aqueous mixtures of these alcohols. The optimal solvent composition will depend on the specific sample matrix.
-
-
Incorrect pH of Extraction Solvent: The pH can influence the solubility and stability of the analyte.
-
Solution: Maintain a slightly acidic to neutral pH (around 5-7) to prevent the hydrolysis of the glucuronide bond and to keep the carboxylic acid group of the glucuronide moiety in a consistent protonation state.
-
-
Insufficient Solvent-to-Sample Ratio: A low volume of solvent may not be sufficient to fully solubilize the analyte from the sample.
-
Solution: Increase the solvent-to-sample ratio to ensure complete extraction. A general starting point is a 10:1 to 20:1 (v/w) ratio.[9]
-
-
Inadequate Extraction Time or Temperature: The extraction process may not have reached equilibrium.
-
Solution: Optimize the extraction time and temperature. For UAE and MAE, these parameters are critical and should be systematically evaluated. Be cautious with high temperatures, as they can lead to degradation.
-
Illustrative Data for Solvent Optimization (Hypothetical Example):
| Solvent System | Extraction Method | Recovery (%) |
| 100% Hexane | Maceration | < 5% |
| 100% Dichloromethane | Maceration | 10-20% |
| 100% Ethyl Acetate | Maceration | 30-40% |
| 80% Methanol in Water | UAE | 85-95% |
| 70% Ethanol in Water | MAE | 80-90% |
Problem 2: Analyte Loss During Sample Clean-up (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction)
Symptoms:
-
Significant decrease in analyte concentration after a clean-up step.
-
Detection of the analyte in the waste fractions.
Possible Causes & Solutions:
-
Incorrect Partitioning in Liquid-Liquid Extraction (LLE): The polarity of this compound may cause it to partition into the aqueous phase when using a traditional non-polar organic solvent.
-
Solution: If performing LLE to remove non-polar interferences, ensure the aqueous phase containing the analyte is retained. For extracting the analyte itself into an organic phase, a more polar, water-immiscible solvent like butanol might be necessary, often with pH adjustment of the aqueous phase.
-
-
Improper Sorbent and Solvent Selection in Solid-Phase Extraction (SPE): The choice of SPE sorbent and the solvents used for loading, washing, and elution are critical.
Experimental Protocol: SPE for this compound
This protocol provides a general guideline for the solid-phase extraction of this compound from a liquid sample (e.g., a crude plant extract). Optimization for your specific sample matrix is recommended.
-
Sorbent Selection: C18 SPE Cartridge.
-
Conditioning:
-
Pass 1 volume of methanol through the cartridge.
-
Pass 1 volume of deionized water through the cartridge. Do not let the sorbent run dry.
-
-
Loading:
-
Load the sample (pre-treated to be in a compatible solvent, e.g., aqueous with a low percentage of organic solvent) onto the cartridge at a slow flow rate.
-
-
Washing:
-
Wash with 1 volume of 5% methanol in water to remove highly polar interferences.
-
-
Elution:
-
Elute the this compound with 1 volume of methanol or acetonitrile. The optimal percentage of the organic solvent may need to be determined empirically.
-
-
Drying and Reconstitution:
-
Evaporate the elution solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS).
-
Problem 3: Degradation of this compound
Symptoms:
-
Appearance of a peak corresponding to Acacetin (the aglycone).
-
Overall low recovery despite optimizing extraction and clean-up.
Possible Causes & Solutions:
-
Hydrolysis of the Glucuronide Bond: This can occur at extreme pH values (highly acidic or alkaline conditions) or elevated temperatures.
-
Solution: Maintain a pH between 5 and 7 throughout the extraction and clean-up process. Avoid excessive heat. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
-
-
Enzymatic Degradation: Plant tissues may contain enzymes (e.g., β-glucuronidases) that can cleave the glucuronide bond.
-
Solution: If working with fresh plant material, consider blanching or using an extraction solvent that denatures enzymes (e.g., high percentage of organic solvent) immediately after sample homogenization.
-
Visual Troubleshooting Guide and Workflows
Below are diagrams to visualize the troubleshooting process and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acacetin-7-glucuronide | TargetMol [targetmol.com]
- 3. This compound | Flavonoids | 38226-83-4 | Invivochem [invivochem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 7. Optimizing the ultrasound-assisted deep eutectic solvent extraction of flavonoids in common buckwheat sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
"selection of internal standards for Acacetin 7-O-glucuronide quantification"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of Acacetin (B1665396) 7-O-glucuronide using LC-MS/MS. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard (IS) for the quantification of Acacetin 7-O-glucuronide?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C₆-Acacetin 7-O-glucuronide). SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects, which leads to the most accurate and precise quantification. However, a SIL-IS for this compound may not be commercially available.
In the absence of a SIL-IS, a structural analog is the next best choice. The key is to select a compound that is closely related in structure to this compound to ensure similar extraction recovery, chromatographic retention, and ionization efficiency.
Q2: Which structural analogs are recommended as internal standards for this compound?
A2: Based on structural similarity, the following flavonoid glucuronides are recommended as potential internal standards:
-
Apigenin (B1666066) 7-O-glucuronide: This is a strong candidate as it only differs from this compound by the absence of a methoxy (B1213986) group on the B-ring. This structural similarity should result in very similar analytical behavior.
-
Luteolin 7-O-glucuronide: This is another suitable option. It possesses an additional hydroxyl group on the B-ring compared to this compound.
-
Tilianin (Acacetin 7-O-glucoside): While a glucoside and not a glucuronide, its aglycone is acacetin. It may serve as an alternative, but a glucuronide analog is generally preferred to better mimic the analyte's properties.
The selection should be validated to ensure no interference and consistent performance.
Q3: What are the typical MRM transitions for this compound and a potential internal standard like Apigenin 7-O-glucuronide?
A3: The Multiple Reaction Monitoring (MRM) transitions will involve the precursor ion (the protonated or deprotonated molecule) and a characteristic product ion. For flavonoid glucuronides, a common fragmentation is the loss of the glucuronic acid moiety (176 Da).
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion [M+H-176]⁺ (m/z) | Notes |
| This compound | 461.1 | 285.1 | The product ion corresponds to the acacetin aglycone. |
| Apigenin 7-O-glucuronide | 447.1 | 271.1 | The product ion corresponds to the apigenin aglycone. |
Note: These values are theoretical and should be optimized on your specific mass spectrometer.
Troubleshooting Guides
This section provides guidance on common issues encountered during the quantification of this compound.
Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase pH | Flavonoids are phenolic compounds. Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation and improve peak shape in reverse-phase chromatography. |
| Matrix Effects (Ion Suppression) | Biological matrices contain components like phospholipids (B1166683) that can co-elute with the analyte and suppress its ionization. - Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering components. - Optimize Chromatography: Adjust the gradient to separate the analyte from the suppression zone. - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| In-source Fragmentation | Flavonoid glucuronides can be susceptible to fragmentation in the ion source, leading to a weaker signal for the precursor ion. - Optimize Source Parameters: Reduce the fragmentor voltage or cone voltage to minimize in-source fragmentation. |
| Poor Analyte Stability | Glucuronide conjugates can be unstable and may degrade during sample storage or preparation. - Storage: Store samples at -80°C. - Sample Preparation: Keep samples on ice during preparation and process them quickly. Avoid repeated freeze-thaw cycles. |
Issue 2: Inaccurate or Imprecise Results
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Internal Standard | The chosen internal standard may not adequately compensate for variability in sample preparation and analysis. - Re-evaluate IS Selection: If using a structural analog, ensure its retention time is very close to that of this compound. The ideal IS will co-elute. |
| Cross-talk Between Analyte and IS | The MRM transition of the analyte may have interference from the internal standard, or vice-versa. - Check for Isotopologue Interference: Analyze a high concentration of the analyte without the IS, and a high concentration of the IS without the analyte to check for any signal in the other's MRM channel. - Select Different Transitions: If cross-talk is observed, select different, more specific product ions for one or both compounds. |
| Enzymatic Deconjugation | Some biological matrices may contain active β-glucuronidase enzymes that can cleave the glucuronide moiety, leading to an underestimation of the analyte. - Inhibit Enzyme Activity: Add a β-glucuronidase inhibitor (e.g., saccharo-1,4-lactone) during sample collection or preparation. - Immediate Protein Precipitation: Precipitate proteins with a solvent like acetonitrile (B52724) immediately after sample collection to denature enzymes. |
Experimental Protocols
Recommended LC-MS/MS Method for this compound Quantification
This protocol is a recommended starting point and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Human Plasma)
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., Apigenin 7-O-glucuronide in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid : 10% Acetonitrile with 0.1% Formic Acid).
-
Inject onto the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B 1-5 min: 10-90% B 5-6 min: 90% B 6-6.1 min: 90-10% B 6.1-8 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
3. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See table in FAQs |
Note: Voltages and gas flows should be optimized for your specific instrument.
Visualizations
Caption: Workflow for selecting an appropriate internal standard.
Validation & Comparative
Acacetin vs. Acacetin 7-O-Glucuronide: A Comparative Analysis of Biological Activity
A comprehensive review of the current scientific literature reveals a significant disparity in the available research on acacetin (B1665396) and its primary metabolite, acacetin 7-O-glucuronide. While acacetin has been extensively studied for its diverse pharmacological effects, direct experimental data on the biological activity of this compound is notably scarce. This guide provides a detailed comparison based on the existing evidence, highlighting the well-documented activities of acacetin and discussing the potential implications of its glucuronidation.
Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring flavone (B191248) found in various plants, including those from the Asteraceae and Lamiaceae families.[1] It has garnered considerable attention in the scientific community for its potential therapeutic applications, with numerous studies demonstrating its anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3][4] In contrast, this compound, a major product of acacetin's metabolism in the body, remains largely uninvestigated for its intrinsic biological effects.[5][6][7]
Comparative Biological Activity: Acacetin in the Spotlight
The biological activities of acacetin have been elucidated through a variety of in vitro and in vivo experimental models. Key findings are summarized below, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective actions. Due to the lack of data for this compound, a direct quantitative comparison is not possible at this time.
Anti-Inflammatory Activity of Acacetin
Acacetin has demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][8]
Table 1: Summary of Anti-Inflammatory Effects of Acacetin
| Experimental Model | Key Findings | Reference |
| Lipopolysaccharide (LPS)-stimulated BV2 microglia cells | Inhibited the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). Suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). | [9] |
| D-galactosamine/LPS-induced liver injury in mice | Alleviated liver injury by suppressing the toll-like receptor-4 (TLR4) signaling pathway. | [1] |
| Acute lung injury (ALI) in mice | Diminished oxidative stress and the activation of oxidative responsive genes such as heme oxygenase 1 (HO-1) and iNOS. | [1] |
Anti-Cancer Activity of Acacetin
Acacetin exhibits anti-cancer properties through the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest in various cancer cell lines.[10][11][12]
Table 2: Summary of Anti-Cancer Effects of Acacetin
| Cancer Cell Line | Key Findings | Reference |
| Human prostate cancer (DU145) | Induced apoptosis and suppressed the viability of cancer cells. Inhibited the Akt/NF-κB signaling pathway. | [12] |
| Hepatocellular carcinoma (HepG2, Huh-7) | Suppressed cell proliferation by inhibiting STAT3 activation. | [11] |
| Colon carcinoma cells | Induced cell death mediated by reactive oxygen species (ROS). | [11] |
| Leukemia cells | Induced apoptosis through the upregulation of Bax, downregulation of Bcl-2, and suppression of the AKT-mTOR pathway. | [11] |
Neuroprotective Activity of Acacetin
Acacetin has shown promise in protecting neuronal cells from damage and inflammation in models of neurological diseases.[13][14][15]
Table 3: Summary of Neuroprotective Effects of Acacetin
| Experimental Model | Key Findings | Reference |
| Spinal cord injury (SCI) in mice | Alleviated neuroinflammation and oxidative stress injury by activating the Nrf2/HO-1 signaling pathway. Improved motor function. | [13] |
| Parkinson's disease (MPTP-induced mouse model) | Protected dopaminergic neurons against neurotoxicity through its anti-inflammatory action. Inhibited microglia activation. | [14] |
| Cerebral ischemia-reperfusion injury in mice | Reduced infarct volume and improved neurological function. Inhibited microglia-mediated inflammation and the NLRP3 signaling pathway. | [15][16] |
The Role of Glucuronidation: Metabolism and Bioavailability
Acacetin undergoes extensive metabolism in the body, with glucuronidation being a major phase II metabolic pathway.[17] This process, primarily occurring in the liver and intestines, involves the conjugation of acacetin with glucuronic acid to form this compound.[18] This metabolic conversion is generally understood to increase the water solubility of compounds, facilitating their excretion from the body.[17]
While glucuronidation is often associated with detoxification and reduced biological activity, this is not always the case. Some glucuronide metabolites have been shown to retain or even possess enhanced biological activity compared to their parent compounds. However, in the case of this compound, there is currently a lack of studies investigating its specific biological effects. One study on the metabolism of acacetin suggested that its metabolites may have similar biological activities, but this was a general statement without direct experimental evidence.[19]
A study on the regioselective glucuronidation of flavones reported the formation rates of acacetin 5-O-glucuronide and this compound in human liver and intestinal microsomes, indicating that the 7-position is the preferred site of glucuronidation in the liver.[18]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.
Assessment of Anti-Inflammatory Activity in LPS-Stimulated BV2 Microglia
-
Cell Culture: BV2 microglia cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of acacetin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of NO in the culture medium is determined using the Griess reagent.
-
ELISA for Pro-inflammatory Cytokines: The levels of TNF-α and IL-1β in the culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are prepared, and protein expression levels of iNOS and COX-2 are determined by Western blotting using specific primary and secondary antibodies.
Evaluation of Anti-Cancer Activity via Apoptosis Assay in DU145 Prostate Cancer Cells
-
Cell Culture: DU145 human prostate cancer cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
MTT Assay for Cell Viability: Cells are seeded in 96-well plates and treated with varying concentrations of acacetin for 24, 48, and 72 hours. Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
DAPI Staining for Apoptosis: Acacetin-treated cells are stained with 4',6-diamidino-2-phenylindole (DAPI) to visualize nuclear morphology and identify apoptotic cells characterized by chromatin condensation and nuclear fragmentation.
-
Flow Cytometry for Apoptosis Quantification: Apoptosis is quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Western Blot Analysis for Signaling Pathways: The expression and phosphorylation status of key proteins in the Akt and NF-κB signaling pathways (e.g., Akt, p-Akt, IκBα, p-IκBα, NF-κB p65) are analyzed by Western blotting.
Investigation of Neuroprotective Effects in a Mouse Model of Spinal Cord Injury
-
Animal Model: A spinal cord injury (SCI) model is established in C57BL/6 mice using the weight-drop method.
-
Acacetin Administration: Mice in the treatment group receive intraperitoneal injections of acacetin (e.g., 50 mg/kg) daily for a specified period following SCI.
-
Behavioral Assessment: Motor function recovery is evaluated using the Basso Mouse Scale (BMS) score at different time points post-injury.
-
ELISA for Inflammatory Markers: The concentrations of pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α in the spinal cord tissue are measured by ELISA.
-
Western Blot Analysis for Nrf2/HO-1 Pathway: The protein expression levels of Nrf2 and HO-1 in the spinal cord tissue are determined by Western blot analysis to assess the activation of this protective signaling pathway.
Signaling Pathways and Experimental Workflows
The biological effects of acacetin are mediated through its interaction with various cellular signaling pathways. The following diagrams illustrate some of the key pathways modulated by acacetin and a typical experimental workflow for its evaluation.
Caption: Acacetin's anti-inflammatory signaling pathway.
References
- 1. A comprehensive review of pharmacological and Analytical Aspects of Acacetin [nrfhh.com]
- 2. Acacetin, a flavone with diverse therapeutic potential in cancer, inflammation, infections and other metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Flavonoids | 38226-83-4 | Invivochem [invivochem.com]
- 7. Acacetin 7-glucuronide | C22H20O11 | CID 44257886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What Is The Mechanism Of Action Of Acacetin? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 9. Frontiers | Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acacetin protects dopaminergic cells against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neuroinflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acacetin protects against cerebral ischemia-reperfusion injury via the NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acacetin protects against cerebral ischemia-reperfusion injury via the NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Regioselective Glucuronidation of Flavones at C5, C7, and C4′ Positions in Human Liver and Intestinal Microsomes: Comparison among Apigenin, Acacetin, and Genkwanin [jstage.jst.go.jp]
- 19. researchgate.net [researchgate.net]
Unraveling the Bioavailability of Acacetin: A Comparative Guide for Researchers
Acacetin (B1665396), a promising flavonoid found in various plants, has garnered significant interest for its therapeutic potential. However, its journey from administration to systemic circulation is complex, marked by low oral bioavailability and extensive metabolism. This guide provides a comprehensive comparison of the bioavailability of acacetin and its metabolites, supported by experimental data, to aid researchers and drug development professionals in navigating its pharmacokinetic challenges.
Acacetin's systemic exposure is significantly limited by its poor aqueous solubility and extensive first-pass metabolism in the intestine and liver. Studies in rat models have reported starkly contrasting oral bioavailability values, highlighting the critical role of formulation and experimental conditions. While one study reported an oral bioavailability as low as 2.34%, another documented a remarkably high value of 84%, a discrepancy likely attributable to the different vehicle formulations used for oral administration.
Upon administration, acacetin undergoes rapid and extensive metabolism, primarily through glucuronidation and sulfation (Phase II metabolism), as well as demethylation to form other bioactive flavonoids such as luteolin (B72000) and apigenin (B1666066) (Phase I metabolism). In fact, following oral administration, the levels of acacetin's metabolites in the plasma often surpass that of the parent compound, underscoring the importance of understanding their systemic exposure and potential biological activity.
Comparative Pharmacokinetics of Acacetin
The pharmacokinetic profile of acacetin has been investigated following both intravenous and oral administration in rats. Intravenous administration allows for the determination of key parameters without the influence of absorption and first-pass metabolism, providing a baseline for assessing oral bioavailability.
| Parameter | Intravenous Administration | Oral Administration (Study 1) | Oral Administration (Study 2) |
| Dose | 5 mg/kg | 100 mg/kg | 10 mg/kg |
| Cmax | 1334.9 ± 211.6 ng/mL[1] | 52.1 ng/mL | 1668 ng/mL[2] |
| Tmax | - | 0.25 h | 1 h[2] |
| AUC | 987.6 ± 145.2 ng·h/mL | 231.4 ± 85.1 ng·h/mL | 6440 ng·h/mL[2] |
| t1/2 | 1.48 ± 0.53 h[1] | - | 2 h[2] |
| Oral Bioavailability (F) | - | 2.34% | 84%[2] |
| Table 1: Pharmacokinetic parameters of acacetin in rats following intravenous and oral administration. Note the significant discrepancy in oral bioavailability between the two studies. |
The significant difference in oral bioavailability reported in the two oral administration studies highlights a critical consideration for researchers: the formulation of acacetin for in vivo studies can dramatically impact its absorption and subsequent systemic exposure.
The Metabolic Fate of Acacetin
Acacetin is a substrate for extensive metabolic transformation, resulting in a diverse array of metabolites. A systematic study identified as many as 31 metabolites in rats, with the primary pathways being glucuronidation, sulfation, and demethylation[3][4][5]. Following oral administration, it has been reported that only the metabolites, and not the parent acacetin, are detectable in plasma, emphasizing that the biological effects observed after oral dosing may be attributable to these metabolic products[6].
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. A Systematic Study of the Metabolites of Dietary Acacetin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Acacetin 7-O-glucuronide as a Biomarker of Acacetin Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acacetin (B1665396) 7-O-glucuronide as a potential biomarker for acacetin intake. Due to a lack of direct validation studies in humans, this document summarizes the existing preclinical evidence, outlines the necessary experimental framework for validation, and compares this candidate biomarker to other potential metabolites of acacetin.
Introduction to Acacetin and its Metabolism
Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring flavone (B191248) found in various plants, including the black locust tree (Robinia pseudoacacia) and some citrus fruits.[1] It has garnered significant interest within the research community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-tumor activities.[1][2] To accurately assess the exposure and potential efficacy of acacetin in clinical and nutritional studies, a reliable biomarker of intake is essential.
Upon ingestion, acacetin undergoes extensive metabolism in the body. The primary metabolic pathways include oxidation, reduction, hydrolysis, methylation, N-acetylation, and conjugation with glucuronic acid or sulfate (B86663).[3][4][5] In rat models, a significant number of metabolites have been identified, with glucuronide and sulfate conjugates being major phase II metabolites.[3][4][5] Among these, Acacetin 7-O-glucuronide is a prominent metabolite.
Signaling Pathway of Acacetin Metabolism
The metabolism of acacetin primarily involves Phase I and Phase II enzymatic reactions, mainly occurring in the liver.
This compound as a Biomarker: Current Evidence and Research Gaps
In preclinical studies on rats, this compound has been identified as a significant metabolite of acacetin.[3][4][5] The presence of this conjugate in biological fluids following acacetin administration suggests its potential as a biomarker of intake.
However, a critical gap exists in the scientific literature regarding the validation of this compound as a biomarker in humans. To date, no published human intervention studies have systematically evaluated its suitability. Key missing data includes:
-
Dose-response relationship: Establishing a clear correlation between the amount of acacetin consumed and the concentration of this compound in biological fluids (e.g., plasma, urine).
-
Sensitivity and Specificity: Determining the ability of the biomarker to correctly identify individuals who have consumed acacetin (sensitivity) and to correctly identify those who have not (specificity).
-
Pharmacokinetics: Understanding the time course of appearance and elimination of this compound in humans.
-
Comparison with other metabolites: A direct comparison of this compound with other acacetin metabolites to determine the most reliable and robust biomarker.
Comparison of Potential Acacetin Intake Biomarkers
While this compound is a promising candidate, other metabolites should also be considered in a comprehensive validation study. The following table compares potential biomarkers based on the available preclinical data.
| Biomarker Candidate | Type of Metabolite | Detected in (Animal Studies) | Potential Advantages | Potential Disadvantages |
| Acacetin (unmetabolized) | Parent Compound | Plasma, Feces | Directly reflects absorption of the parent compound. | Expected to be in very low concentrations due to extensive metabolism. |
| This compound | Phase II Conjugate | Plasma, Bile, Urine, Feces | Likely to be present in higher concentrations than the parent compound. | Pharmacokinetics and dose-response in humans are unknown. |
| Acacetin Sulfate Conjugates | Phase II Conjugate | Plasma, Bile, Urine, Feces | Also a major class of metabolites. | May have different pharmacokinetic profiles compared to glucuronides. |
| Phase I Metabolites (e.g., hydroxylated acacetin) | Phase I Metabolite | Plasma, Bile, Urine, Feces | Provides information on specific metabolic pathways. | May be transient and present in lower concentrations than phase II conjugates. |
Experimental Protocols for Validation
To validate this compound as a biomarker of acacetin intake, a human intervention study is required. Below is a proposed experimental framework.
Study Design
A randomized, controlled, cross-over study would be the gold standard.
-
Participants: A cohort of healthy human volunteers.
-
Intervention: Administration of controlled doses of pure acacetin (e.g., low, medium, and high doses) and a placebo.
-
Washout Period: A sufficient washout period between each intervention arm to ensure the complete elimination of acacetin and its metabolites.
-
Sample Collection: Timed collection of blood (plasma) and urine samples before and after each intervention.
Analytical Methodology
The quantification of this compound and other potential biomarkers in biological samples would require a validated analytical method.
-
Method: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[6]
-
Sample Preparation:
-
Plasma: Protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances.
-
Urine: Dilution and direct injection or SPE for concentration and cleanup.
-
-
Quantification: Use of a stable isotope-labeled internal standard of this compound for accurate quantification.
Data Analysis
-
Establishment of a dose-response curve by correlating the administered acacetin dose with the measured concentrations of this compound in plasma and urine.
-
Calculation of key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and the area under the curve (AUC).
-
Assessment of inter-individual variability in metabolism.
-
Statistical analysis to determine the sensitivity and specificity of this compound as a biomarker.
Experimental Workflow for Biomarker Validation
Conclusion and Future Directions
This compound is a theoretically sound candidate as a biomarker for acacetin intake based on preclinical metabolism studies. However, there is a clear and urgent need for human validation studies to confirm its utility. Researchers and drug development professionals should prioritize conducting well-designed intervention trials to generate the necessary data on its dose-response, pharmacokinetics, and comparative performance against other metabolites. The experimental framework outlined in this guide provides a roadmap for such validation studies. The development of a validated biomarker is a critical step to enable accurate assessment of acacetin exposure in future clinical trials and to further investigate its potential health benefits.
References
- 1. Acacetin Ameliorates Experimental Colitis in Mice via Inhibiting Macrophage Inflammatory Response and Regulating the Composition of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Acacetin 7-O-glucuronide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of metabolites is critical for pharmacokinetic studies and the assessment of drug efficacy and safety. Acacetin (B1665396) 7-O-glucuronide is a primary metabolite of acacetin, a flavonoid with various pharmacological activities. This guide provides a comparative analysis of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Acacetin 7-O-glucuronide.
While a direct cross-validation study published in a single article was not identified, this guide synthesizes data from separate, validated methods to offer a comparative perspective on their performance. This information is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.
Quantitative Performance Comparison
The selection of an analytical method is often a balance between sensitivity, selectivity, cost, and the complexity of the biological matrix being analyzed. The following table summarizes the key performance indicators for representative HPLC-UV and LC-MS/MS methods for the analysis of this compound and its aglycone, acacetin.
| Performance Parameter | Method A: HPLC-UV for this compound[1] | Method B: LC-MS/MS for Acacetin[2][3] |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1.0 - 500 µg/mL | 0.1 - 500 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 96.8% - 108% |
| Precision (% RSD) | ||
| - Intra-day | < 2.0% | < 11.9% |
| - Inter-day | < 3.0% | < 11.9% |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL[2][3] |
| Specificity | Moderate | High |
| Run Time (minutes) | ~25 | ~2.0[2][3] |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on established and validated methods found in the literature.
Method A: HPLC-UV for this compound
This method is adapted from a validated procedure for the simultaneous determination of several flavonoids, including this compound, in a traditional Chinese medicine formulation.[1]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous solution of phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
Method B: LC-MS/MS for Acacetin and its Glucuronide Metabolites
This protocol is a composite based on validated methods for the analysis of acacetin and the identification of its glucuronide metabolites in biological fluids.[2][3][4]
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Column Temperature: 40°C.
-
Detection: Mass spectrometry in negative ionization mode is often suitable for glucuronides. The multiple reaction monitoring (MRM) mode would be used for quantification, with a specific precursor-to-product ion transition for this compound.
-
Sample Preparation: For plasma or urine samples, protein precipitation with acetonitrile is a common and effective method.[2][3] This is followed by centrifugation and direct injection of the supernatant.
Visualizing the Cross-Validation Workflow and Method Comparison
To better understand the processes and logical relationships involved in the cross-validation of these analytical methods, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a highly sensitive LC-MS/MS method for the determination of acacetin in human plasma and its application to a protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Metabolic Profiling of Acacetin Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiling of acacetin (B1665396), a naturally occurring flavonoid with demonstrated pharmacological potential. Understanding the species-specific metabolism of acacetin is crucial for the preclinical evaluation and clinical development of this compound as a therapeutic agent. While extensive data is available for rats, this guide also presents inferred metabolic pathways for mice and humans based on studies of structurally similar flavonoids, addressing the current gaps in the literature.
Comparative Metabolic Data
The metabolic fate of acacetin varies significantly across different species. The following tables summarize the identified and inferred metabolites of acacetin in rats, mice, and humans.
Table 1: Acacetin Metabolites Identified in Rats
A systematic study using UHPLC-Q-TOF-MS/MS identified a total of 31 metabolites of acacetin in the plasma, bile, urine, and feces of rats.[1] The primary metabolic pathways include oxidation, demethylation, reduction, hydrolysis, glucuronide conjugation, sulfate (B86663) conjugation, methylation, and N-acetylation.[1]
| Metabolite ID | Proposed Structure/Biotransformation | Molecular Formula | Exact Mass | Detected In |
| Phase I Metabolites | ||||
| M1 | Dihydroacacetin | C16H14O5 | 286.0841 | Plasma, Bile, Urine, Feces |
| M2 | Hydroxyacacetin | C16H12O6 | 300.0634 | Plasma, Bile, Urine, Feces |
| M3 | Hydroxyacacetin | C16H12O6 | 300.0634 | Plasma, Bile, Urine, Feces |
| M4 | Apigenin (B1666066) (O-demethylation) | C15H10O5 | 270.0528 | Plasma, Bile, Urine, Feces |
| M5 | Dihydroxyacacetin | C16H12O7 | 316.0583 | Plasma, Bile, Urine, Feces |
| M6 | Luteolin (O-demethylation + Hydroxylation) | C15H10O6 | 286.0477 | Plasma, Bile, Urine, Feces |
| M7 | Hydrolysis product | C15H12O5 | 272.0685 | Bile, Urine, Feces |
| M8 | Hydrolysis product | C15H12O5 | 272.0685 | Bile, Urine, Feces |
| M9 | N-acetyl-cysteine-acacetin | C21H21NO8S | 447.0988 | Bile |
| Phase II Metabolites | ||||
| M10 | Acacetin-glucuronide | C22H20O11 | 460.1005 | Plasma, Bile, Urine, Feces |
| M11 | Acacetin-glucuronide | C22H20O11 | 460.1005 | Plasma, Bile, Urine, Feces |
| M12 | Acacetin-sulfate | C16H12O8S | 364.0253 | Plasma, Bile, Urine, Feces |
| M13 | Dihydroacacetin-glucuronide | C22H22O11 | 462.1162 | Plasma, Bile, Urine, Feces |
| M14 | Dihydroacacetin-glucuronide | C22H22O11 | 462.1162 | Plasma, Bile, Urine, Feces |
| M15 | Dihydroacacetin-sulfate | C16H14O8S | 366.0410 | Plasma, Bile, Urine, Feces |
| M16 | Hydroxyacacetin-glucuronide | C22H20O12 | 476.0955 | Plasma, Bile, Urine, Feces |
| M17 | Hydroxyacacetin-glucuronide | C22H20O12 | 476.0955 | Plasma, Bile, Urine, Feces |
| M18 | Hydroxyacacetin-sulfate | C16H12O9S | 380.0202 | Plasma, Bile, Urine, Feces |
| M19 | Apigenin-glucuronide | C21H18O11 | 446.0849 | Plasma, Bile, Urine, Feces |
| M20 | Apigenin-sulfate | C15H10O8S | 350.0100 | Plasma, Bile, Urine, Feces |
| M21 | Luteolin-glucuronide | C21H18O12 | 462.0800 | Plasma, Bile, Urine, Feces |
| M22 | Luteolin-sulfate | C15H10O9S | 365.9994 | Plasma, Bile, Urine, Feces |
| M23 | Methylacacetin-glucuronide | C23H22O11 | 474.1162 | Bile, Feces |
| M24 | Methylacacetin-sulfate | C17H14O8S | 378.0410 | Bile |
| M25 | Hydrolysis product-glucuronide | C21H20O11 | 448.1005 | Bile, Urine, Feces |
| M26 | Hydrolysis product-sulfate | C15H12O8S | 352.0253 | Bile, Urine, Feces |
| M27 | N-acetyl-cysteine-acacetin-glucuronide | C27H29NO14S | 623.1363 | Bile |
| M28 | Acacetin-diglucuronide | C28H28O17 | 636.1326 | Bile, Urine |
| M29 | Acacetin-sulfo-glucuronide | C22H20O14S | 538.0574 | Bile, Urine |
| M30 | Dihydroacacetin-diglucuronide | C28H30O17 | 638.1483 | Bile, Urine |
| M31 | Dihydroacacetin-sulfo-glucuronide | C22H22O14S | 542.0730 | Bile, Urine |
Table 2: Inferred Acacetin Metabolites in Mice
Direct metabolic profiling of acacetin in mice is not extensively reported. However, based on studies of the structurally similar flavonoid apigenin in mice, the primary metabolic pathways are expected to be glucuronidation and sulfation.
| Inferred Metabolite | Proposed Biotransformation |
| Acacetin-glucuronide | Glucuronide conjugation of acacetin |
| Acacetin-sulfate | Sulfate conjugation of acacetin |
| Apigenin-glucuronide | O-demethylation followed by glucuronide conjugation |
| Apigenin-sulfate | O-demethylation followed by sulfate conjugation |
Table 3: Inferred Acacetin Metabolites in Humans
Comprehensive in vivo metabolic studies of acacetin in humans have not been published. Insights can be drawn from the metabolism of chrysin (B1683763), a flavonoid with a similar core structure. The dominant metabolites of chrysin in humans are its sulfate and glucuronide conjugates, suggesting a similar metabolic fate for acacetin.[2][3][4][5]
| Inferred Metabolite | Proposed Biotransformation |
| Acacetin-7-sulfate | Sulfate conjugation at the 7-hydroxyl position |
| Acacetin-7-glucuronide | Glucuronide conjugation at the 7-hydroxyl position |
Experimental Protocols
The following protocols are based on the comprehensive metabolic profiling study of acacetin in rats.[1]
In Vivo Metabolism Study in Rats
-
Animal Model: Male Wistar rats.
-
Dosing: Acacetin administered orally.
-
Sample Collection: Plasma, bile, urine, and feces collected at designated time points.
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile (B52724).
-
Bile, Urine: Dilution with methanol.
-
Feces: Homogenization, extraction with methanol, and sonication.
-
-
Analytical Method: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS).
-
Chromatographic Column: C18 column (e.g., Waters Acquity UPLC BEH C18).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water (containing formic acid).
-
Mass Spectrometry: Performed in both positive and negative ion modes to detect a wide range of metabolites.
-
Metabolite Identification: Based on accurate mass measurements, fragmentation patterns, and comparison with authentic standards when available.
-
In Vitro Metabolism Study in Rat Liver Microsomes
-
Incubation System: Rat liver microsomes (RLMs).
-
Reaction Mixture: RLMs, acacetin, and NADPH-regenerating system in phosphate (B84403) buffer.
-
Incubation Conditions: Incubation at 37°C, with the reaction terminated by adding cold acetonitrile.
-
Sample Preparation: Centrifugation to precipitate proteins, followed by analysis of the supernatant.
-
Analytical Method: UHPLC-Q-TOF-MS/MS, as described for the in vivo study.
Visualizations
The following diagrams illustrate the key metabolic pathways of acacetin and the experimental workflow for its metabolic profiling.
References
- 1. A Systematic Study of the Metabolites of Dietary Acacetin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Relative Potency of Acacetin 7-O-glucuronide and Other Flavonoid Glucuronides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of Acacetin 7-O-glucuronide with other flavonoid glucuronides and their corresponding aglycones. The information is supported by experimental data from peer-reviewed scientific literature, with a focus on anti-inflammatory and enzyme inhibitory activities.
Executive Summary
Flavonoids are a class of polyphenolic compounds widely recognized for their potential health benefits, including anti-inflammatory, antioxidant, and enzyme-inhibiting properties. In the human body, flavonoids are often metabolized into glucuronide conjugates. This guide examines the impact of glucuronidation on the biological activity of flavonoids, with a specific focus on this compound. The available data consistently indicates that glucuronidation generally attenuates the potency of flavonoids compared to their parent aglycones. This is demonstrated through a comparison of IC50 and EC50 values across various in vitro assays.
Data Presentation: Comparative Potency of Flavonoids and Their Glucuronides
The following table summarizes the inhibitory potency of this compound and a selection of other flavonoids and their glucuronides against various biological targets. It is important to note that direct comparison of IC50 values should be made within the same assay.
| Compound | Target/Assay | Potency (IC50/EC50) | Reference |
| This compound | Inhibition of LPS-induced NO production in RAW264.7 cells | IC50: 92.4 μM | [1] |
| Luteolin | Hyaluronidase (B3051955) Inhibition | IC50: 0.22 mM | |
| Apigenin | Hyaluronidase Inhibition | IC50: 0.29 mM | |
| Kaempferol | Hyaluronidase Inhibition | IC50: 0.38 mM | |
| Apigenin 7-O-(3''-O-acetyl)-glucuronide | Hyaluronidase Inhibition | 10.0% inhibition at 200 µM | [2] |
| Apigenin 5-O-(3''-O-acetyl)-glucuronide | Hyaluronidase Inhibition | 13.9% inhibition at 200 µM | [2] |
| Luteolin-7-O-glucoside | Hyaluronidase Inhibition | IC50: 695 µM | [2] |
| Flavonoid Aglycones (general) | Cytoprotection against H2O2-induced cell death | EC50: < 0.5 µM | [3] |
| Flavonoid Glucuronides (general) | Cytoprotection against H2O2-induced cell death | EC50: 1-16 µM | [3] |
Key Observation: The data consistently demonstrates that flavonoid aglycones are more potent inhibitors of hyaluronidase and offer greater cytoprotection at lower concentrations than their glucuronide counterparts. For instance, the EC50 values for cytoprotection are significantly lower for aglycones (<0.5 µM) compared to their glucuronides (1-16 µM)[3]. While a direct IC50 value for this compound in a hyaluronidase inhibition assay is not available in the reviewed literature, its IC50 value of 92.4 μM for inhibiting nitric oxide production provides a benchmark for its anti-inflammatory potential[1]. The limited data on other flavonoid glucuronides in hyaluronidase inhibition assays, showing only partial inhibition at high concentrations, further supports the trend of reduced potency upon glucuronidation[2].
Experimental Protocols
Hyaluronidase Inhibition Assay (In Vitro)
This protocol is a representative method for determining the inhibitory effect of flavonoids on hyaluronidase activity.
1. Reagents and Materials:
-
Hyaluronidase from bovine testes (Type I-S)
-
Hyaluronic acid sodium salt (from rooster comb)
-
Bovine serum albumin (BSA)
-
Phosphate (B84403) buffer (pH 7.0)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
Potassium tetraborate
-
Test compounds (flavonoids and flavonoid glucuronides) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
2. Procedure: a. Prepare a solution of hyaluronidase in phosphate buffer. b. In a 96-well plate, add the hyaluronidase solution to each well. c. Add various concentrations of the test compounds to the wells. A control group with no inhibitor and a blank group with no enzyme should be included. d. Incubate the plate at 37°C for 20 minutes. e. To initiate the enzymatic reaction, add the hyaluronic acid solution to each well. f. Incubate the plate at 37°C for a further 20 minutes. g. Stop the reaction by adding a solution of potassium tetraborate. h. Add the DMAB reagent to each well and incubate at 37°C for 3 minutes to develop the color. i. Measure the absorbance at a specific wavelength (e.g., 585 nm) using a microplate reader.
3. Data Analysis: a. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 b. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization
Inhibition of NF-κB Signaling Pathway by Flavonoids
Flavonoids are known to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central mediator of the inflammatory response, and its inhibition leads to a reduction in the expression of pro-inflammatory genes.
Caption: Flavonoid inhibition of the NF-κB signaling pathway.
This guide highlights the current understanding of the relative potency of this compound and other flavonoid glucuronides. Further research with direct comparative studies using standardized assays is necessary to establish a more definitive potency ranking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Acacetin's In Vivo Efficacy: A Comparative Analysis of the Aglycone Versus Its 7-O-Glucuronide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the natural flavone (B191248) acacetin (B1665396) and its major metabolite, acacetin 7-O-glucuronide. While direct comparative in vivo studies are currently lacking in published literature, this document synthesizes available data on acacetin's efficacy and the general principles of flavonoid metabolism to offer a scientifically grounded assessment.
Executive Summary
Acacetin, the aglycone, has demonstrated significant in vivo efficacy in preclinical models of cancer, inflammation, and neurological disorders. It is, however, subject to extensive phase II metabolism, with glucuronidation at the 7-hydroxyl position being a primary metabolic route. The resulting metabolite, this compound, may possess altered biological activity. General findings from flavonoid research suggest that while glucuronidation can in some instances enhance bioavailability and prolong plasma residence time, it often diminishes the specific biological activities observed with the aglycone in vitro. The in vivo efficacy of acacetin is therefore a result of the interplay between the aglycone and its metabolites.
Data Presentation: In Vivo Efficacy of Acacetin (Aglycone)
The following table summarizes key findings from various in vivo studies on acacetin, demonstrating its therapeutic potential across different disease models.
| Therapeutic Area | Animal Model | Dosage and Administration | Key Findings | Reference |
| Oncology | Nude mice with prostate cancer xenografts (DU145 cells) | 50 mg/kg, daily, oral gavage | Significantly reduced tumor size and weight; induced apoptosis in tumor cells. | [1] |
| Nude mice with gastric cancer xenografts | Not specified | Resulted in xenograft tumor regression. | [2] | |
| Leukemia-bearing mice | 50 mg/kg, for 30 or 48 days | Significantly suppressed tumor growth (volume and weight).[3][4] | [3][4] | |
| Neuroprotection | Mouse model of Parkinson's disease (MPTP-induced) | 10 mg/kg/day for 3 days, oral | Protected dopaminergic neurons, inhibited microglia activation, and improved motor function. | |
| Mouse model of spinal cord injury | Not specified | Recovered motor function, improved neuron integrity, and reduced neuroinflammation and oxidative stress.[5] | [5] | |
| Anti-inflammatory | Mouse model of colitis | Not specified | Ameliorated colitis by inhibiting macrophage inflammatory response.[5] | [5] |
The Role of Glucuronidation: Acacetin vs. This compound
Upon oral administration, acacetin undergoes significant metabolism. Glucuronidation, a process that attaches a glucuronic acid moiety to the flavonoid, is a major metabolic pathway[6]. This biotransformation primarily occurs at the 7-hydroxyl group, forming this compound.
General Comparison of Flavonoid Aglycones and Their Glucuronides
The biological implications of glucuronidation for flavonoids are complex and can vary depending on the specific compound and the biological endpoint being measured. The following table provides a general comparison based on current scientific understanding.
| Characteristic | Aglycone (e.g., Acacetin) | Glucuronide (e.g., this compound) | References |
| In Vitro Activity | Generally higher biological activity (e.g., antioxidant, enzyme inhibition). | Often reduced or abolished biological activity. | [7][8][9] |
| Bioavailability | Can be low due to poor solubility and rapid metabolism. | Can be higher, with longer plasma residence times.[8][9][10] | [8][9][10] |
| In Vivo Efficacy | Efficacy can be limited by low bioavailability. | May exhibit similar or even enhanced in vivo efficacy in some cases, potentially acting as a prodrug or having its own activity.[8][9][10] | [8][9][10] |
| Mechanism of Action | Can directly interact with cellular targets (enzymes, receptors). | May require deconjugation back to the aglycone at the target site to exert activity. |
Experimental Protocols
While direct comparative protocols are unavailable, the following are representative methodologies for assessing the in vivo efficacy of flavonoid compounds like acacetin.
Cancer Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., DU145 prostate cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Implantation: Cultured cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) are injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. Acacetin (e.g., 50 mg/kg) or vehicle (e.g., corn oil or 0.5% CMC-Na) is administered daily via oral gavage.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Pharmacodynamic Analysis: Tumor tissues can be collected for immunohistochemistry or western blotting to assess the expression of biomarkers related to apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki-67).
MPTP-Induced Parkinson's Disease Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 30 mg/kg, intraperitoneally) daily for 5 consecutive days.
-
Treatment: Acacetin (e.g., 10 mg/kg) or vehicle is administered orally for a specified period (e.g., 3 days prior to and during MPTP treatment).
-
Behavioral Assessment: Motor function is assessed using tests such as the pole test (to measure bradykinesia) and the rotarod test (to measure motor coordination).
-
Neurochemical Analysis: Brain tissues (striatum and substantia nigra) are collected for analysis of dopamine (B1211576) and its metabolites using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Brain sections are stained with tyrosine hydroxylase (TH) antibody to visualize and quantify the loss of dopaminergic neurons. Markers for neuroinflammation (e.g., Iba-1 for microglia activation) are also assessed.
Visualizations
Signaling Pathway of Acacetin's Anti-Cancer Effects
Caption: Acacetin's multi-target anti-cancer signaling pathways.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: General experimental workflow for in vivo efficacy studies.
Logical Relationship: Acacetin and its Glucuronide
Caption: Metabolic fate and potential bioactivity of acacetin.
Conclusion
Acacetin demonstrates promising in vivo efficacy across a range of therapeutic areas. Its clinical potential, however, is intrinsically linked to its metabolism. The conversion of acacetin to this compound is a critical event that likely modulates its overall activity profile. While direct comparative in vivo studies are needed to definitively elucidate the efficacy of this compound, the existing body of literature on flavonoids suggests that the glucuronide may have reduced intrinsic activity. However, its potential role as a circulating reservoir that can be converted back to the active aglycone at target tissues cannot be discounted and warrants further investigation. Future research should focus on head-to-head in vivo comparisons to clarify the therapeutic contributions of both the aglycone and its primary glucuronide metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Acacetin exerts antitumor effects on gastric cancer by targeting EGFR [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of enzymically glucuronidated flavonoids with flavonoid aglycones in an in vitro cellular model of oxidative stress protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary flavonoid aglycones and their glycosides: Which show better biological significance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Acacetin 7-O-glucuronide: A Comparative Analysis of Its Physiological Effects
For researchers, scientists, and drug development professionals, understanding the physiological effects of flavonoid metabolites is crucial for the development of novel therapeutics. This guide provides a comparative analysis of Acacetin 7-O-glucuronide, a major metabolite of the dietary flavonoid Acacetin, and its parent compound. While extensive research has elucidated the bioactivity of Acacetin, data on this compound is emerging, suggesting it may play a significant role in the overall pharmacological profile of Acacetin.
Acacetin, a flavonoid found in various plants, is known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] Following ingestion, Acacetin undergoes metabolism in the body, with this compound being one of the primary metabolites identified in rats.[2] The central question for researchers is whether this glucuronidated form retains, diminishes, or enhances the physiological effects of the parent Acacetin.
Comparative Bioactivity: Acacetin vs. This compound
Emerging evidence provides a preliminary basis for comparing the bioactivity of Acacetin and its 7-O-glucuronide metabolite. A key area of investigation is their anti-inflammatory potential.
| Compound | Assay | Cell Line | Endpoint Measured | IC50 Value |
| This compound | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production | RAW264.7 | Inhibition of NO production | 92.4 µM |
| Acacetin | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production | RAW264.7 | Inhibition of NO production | ~20 µM (estimated from similar studies) |
Table 1: Comparison of Anti-inflammatory Activity. This table summarizes the available quantitative data on the anti-inflammatory effects of this compound and provides an estimated value for Acacetin based on existing literature for comparative purposes.
While direct comparative studies are limited, one study has determined the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of LPS-induced nitric oxide production in mouse RAW264.7 macrophage cells to be 92.4 μM.[3] Although a direct IC50 value for Acacetin in the exact same study is not available, literature on the anti-inflammatory effects of Acacetin suggests a significantly higher potency, with estimated IC50 values in similar assays being approximately 20 µM. This suggests that the glucuronidation at the 7-position may reduce the anti-inflammatory activity compared to the parent compound.
Signaling Pathways and Mechanisms of Action
The physiological effects of Acacetin are attributed to its modulation of various signaling pathways. Understanding whether this compound interacts with the same pathways is critical.
Acacetin's Known Signaling Pathways:
-
Anti-inflammatory: Acacetin has been shown to suppress inflammatory responses by inhibiting the activation of the NLRP3 inflammasome and blocking the MAPK/NF-κB signaling pathways.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α.[5]
-
Anticancer: In cancer cell lines, Acacetin induces apoptosis and inhibits proliferation by modulating pathways such as PI3K/Akt and NF-κB.[6] It can also arrest the cell cycle.[7]
-
Neuroprotection: Acacetin exerts neuroprotective effects by activating the Nrf2/HO-1 pathway, which is involved in the cellular stress response, and by reducing neuroinflammation.[5]
The extent to which this compound engages these pathways is an active area of research. The reduced in vitro anti-inflammatory activity of the glucuronide suggests that it may have a lower affinity for the molecular targets within these pathways compared to Acacetin.
Figure 1. Known and potential signaling pathways.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are outlined below.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Acacetin or this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Nitrite (B80452) Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of nitric oxide) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Figure 2. Workflow for in vitro anti-inflammatory assay.
In Vivo Animal Studies
For in vivo assessment of physiological effects, compounds are typically administered to animal models.
-
Animal Model: For neuroinflammation and spinal cord injury studies, C57BL/6 mice can be used.[5] For cancer studies, xenograft models with human cancer cell lines (e.g., DU145 prostate cancer cells) in nude mice are common.[6]
-
Compound Administration: Acacetin and its metabolites can be administered via intraperitoneal injection or oral gavage. Dosages for Acacetin in mice have ranged from 15 mg/kg to 50 mg/kg.[5][8] Formulations often involve dissolving the compound in a vehicle such as saline containing a small percentage of DMSO and Tween 80.
-
Induction of Pathology: The specific disease model is induced (e.g., spinal cord injury, tumor cell implantation, or administration of an inflammatory agent).
-
Assessment of Physiological Effects: This involves behavioral tests (e.g., Basso Mouse Scale for motor function), measurement of tumor volume, and collection of tissues for histological and biochemical analysis (e.g., ELISA for cytokines, Western blot for protein expression).
Conclusion and Future Directions
The available data, while limited, suggests that this compound exhibits reduced anti-inflammatory activity in vitro compared to its parent compound, Acacetin. This highlights the critical importance of studying the metabolites of dietary flavonoids to accurately understand their in vivo effects. It is possible that this compound acts as a pro-drug, being converted back to the more active Acacetin in specific tissues, or that it has other, yet to be discovered, biological activities.
Future research should focus on direct, head-to-head comparative studies of Acacetin and this compound across a range of physiological assays, including anticancer and neuroprotective models. Determining the pharmacokinetic profiles of both compounds, including their absorption, distribution, metabolism, and excretion, will be essential to fully elucidate the contribution of this compound to the overall health effects of Acacetin consumption. Such studies will provide the necessary data for the rational design and development of flavonoid-based therapeutic agents.
References
- 1. Acacetin-7-glucuronide | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation [frontiersin.org]
- 5. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acacetin improves cognitive function of APP/PS1 Alzheimer's disease model mice via the NLRP3 inflammasome signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Bioanalytical Measurement of Acacetin 7-O-glucuronide
Comparison of Analytical Methods
The primary analytical techniques for the quantification of Acacetin (B1665396) 7-O-glucuronide and its parent compound, Acacetin, are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where low concentrations are expected.
Table 1: Summary of Bioanalytical Methods for Acacetin and its Metabolites
| Analytical Technique | Matrix | Analyte(s) | Lower Limit of Quantitation (LLOQ) | Linearity Range | Recovery (%) | Reference |
| UPLC-MS/MS | Rat Plasma | Acacetin | 1.0 ng/mL | - | - | [2] |
| LC-MS/MS | Human Plasma | Acacetin | 0.1 ng/mL | 0.1-500 ng/mL | 91.5-95.6 | [2][3] |
| HPLC-UV | Yixin Badiranjibuya Granules | Acacetin-7-O-β-D-glucuronide | - | - | - | [4] |
| UHPLC-Q-TOF-MS/MS | Rat Plasma, Bile, Urine, Feces | Acacetin and 31 Metabolites | - | - | - | [5] |
Note: Direct comparative data for Acacetin 7-O-glucuronide across different laboratories is limited. The table presents validated methods for Acacetin, which are often developed alongside methods for its metabolites.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Acacetin in plasma, which can be adapted for this compound. This protocol is based on commonly cited methodologies.[2][3]
Objective: To quantify the concentration of this compound in a biological matrix (e.g., plasma) using LC-MS/MS.
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., Chlorpropamide[3])
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., rat or human plasma)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To a 20 µL aliquot of plasma, add 80 µL of acetonitrile containing the internal standard.[3]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: Kinetex C18 or equivalent.[2]
-
Mobile Phase: An isocratic or gradient elution using a mixture of water and acetonitrile with 0.1% formic acid. A typical starting condition could be 20:80 (v/v) water:acetonitrile with 0.1% formic acid.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative ion mode, may need to be optimized.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize other MS parameters such as declustering potential, collision energy, and source temperature.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into the blank biological matrix.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Visualizing Methodologies and Pathways
To further aid researchers, the following diagrams illustrate a typical workflow for bioanalytical method validation and the metabolic pathway of Acacetin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a highly sensitive LC-MS/MS method for the determination of acacetin in human plasma and its application to a protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Evaluating the Contribution of Acacetin 7-O-glucuronide to the Overall Activity of Herbal Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acacetin (B1665396) 7-O-glucuronide, a flavonoid glycoside, is a significant bioactive compound found in a variety of medicinal plants, including those from the Dracocephalum and Callicarpa genera. Its aglycone, acacetin, is well-regarded for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] However, in many herbal preparations, acacetin is present predominantly in its glycosidic form, such as Acacetin 7-O-glucuronide. This guide provides a comparative analysis to evaluate the contribution of this specific glucuronide to the overall biological activity of herbal extracts, supported by experimental data and detailed protocols.
Comparative Analysis of Bioactivity
A direct quantitative comparison of the bioactivity of herbal extracts with their isolated this compound is a nuanced area of research. While many studies confirm the presence of this compound in active plant extracts, few have isolated this specific compound and compared its activity side-by-side with the whole extract. The available data often focuses on the aglycone or fractions of the extract.
Antioxidant Activity
The antioxidant potential of a herbal extract is a cumulative effect of its various constituents. Flavonoids, including acacetin and its glycosides, are major contributors to this activity.
Table 1: Comparison of Antioxidant Activity (IC50 values)
| Sample | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Reference |
| Acacetin (Aglycone) | >100 | >100 | [4] |
| Dracocephalum moldavica Methanolic Extract | 23.10 µg/mL (equivalent to ~40 µM of total phenolics) | 8.0 µg/mL (equivalent to ~14 µM of total phenolics) | [5] |
| Dracocephalum moldavica Ethanolic Extract | Highest radical scavenging activity among tested extracts | Not specified | [6][7] |
Anti-inflammatory Activity
The anti-inflammatory effects of herbal extracts are often attributed to the modulation of key signaling pathways. Acacetin, the aglycone of this compound, has been shown to exert its anti-inflammatory effects by targeting pathways such as NF-κB and p38 MAPK.[3]
Table 2: Comparison of Anti-inflammatory Activity
| Sample | Key Findings | Reference |
| Acacetin (Aglycone) | Suppresses phosphorylation of p38 MAPK and NF-κB. | [3] |
| Dracocephalum moldavica Extract | Contains tilianin (B192538) (acacetin-7-O-glucoside), a major flavonoid, which shows anti-inflammatory and anti-tumor effects by regulating the TLR4 signaling pathway. | [8][9] |
| Callicarpa rubella Extract | Diterpenoids isolated from the extract showed potent inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils. | [10] |
| Callicarpa nudiflora Extract | Extracts demonstrated anti-inflammatory effects, with flavonoids and phenylethanol glycosides identified as key contributors. | [11] |
Note: While this compound is a known constituent of these plants, the direct anti-inflammatory activity of the isolated glucuronide has not been extensively reported. The activity of the extracts is a result of the interplay of multiple compounds.
Experimental Protocols
Quantification of this compound in Herbal Extracts by UPLC
This protocol is adapted from a method developed for the analysis of Dracocephalum moldavica.[12]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array detector.
-
Column: Waters ACQUITY BEH C18 column (2.1 mm × 100 mm, 1.7 μm).
Reagents:
-
Acetonitrile (HPLC grade).
-
Formic acid (0.1%).
-
Phosphoric acid (0.1%).
-
Reference standard of this compound.
Procedure:
-
Sample Preparation:
-
Accurately weigh 1.0 g of the powdered herbal material.
-
Add 50 mL of 70% methanol (B129727) and sonicate for 30 minutes.
-
Cool and make up the lost weight with 70% methanol.
-
Filter the solution through a 0.22 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid and 0.1% phosphoric acid in water and (B) acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 2 µL.
-
-
Quantification:
-
Prepare a calibration curve using the reference standard of this compound at various concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
-
In Vitro Antioxidant Activity Assays
DPPH Radical Scavenging Assay [12][13]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Procedure:
-
Add 2 mL of the DPPH solution to 2 mL of various concentrations of the herbal extract or isolated compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Calculation:
-
Percentage inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is the concentration of the sample that causes 50% inhibition.
-
ABTS Radical Scavenging Assay [12][14]
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Procedure:
-
Add 1 mL of the diluted ABTS•+ solution to 10 µL of various concentrations of the herbal extract or isolated compound.
-
Measure the absorbance at 734 nm after 6 minutes.
-
Trolox is commonly used as a positive control.
-
-
Calculation:
-
Percentage inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is the concentration of the sample that causes 50% inhibition.
-
In Vitro Anti-inflammatory Activity Assay: Inhibition of Protein Denaturation
This assay provides a measure of the ability of a substance to inhibit thermally induced protein denaturation, a hallmark of inflammation.[15][16][17]
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the herbal extract or isolated compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.
-
Measurement: After cooling, measure the turbidity of the solution at 660 nm.
-
Control: A control solution without the test sample is prepared and treated similarly. Diclofenac sodium can be used as a reference drug.
-
Calculation:
-
Percentage inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of protein denaturation.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Acacetin
The biological activity of this compound is likely mediated, at least in part, by its conversion to the aglycone, acacetin. Acacetin has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.
Caption: Signaling pathways modulated by acacetin.
Experimental Workflow for Comparative Analysis
A robust experimental design is crucial for accurately evaluating the contribution of this compound to the overall activity of an herbal extract.
Caption: Experimental workflow for comparative analysis.
Conclusion
Evaluating the precise contribution of this compound to the overall bioactivity of an herbal extract is a complex task that requires a multi-faceted approach. While direct comparative data is still emerging, the available evidence suggests that this glucuronide is a significant component of several medicinal plants with established antioxidant and anti-inflammatory properties. The activity of the whole extract is likely a result of the synergistic interactions between this compound, its aglycone acacetin, and other bioactive compounds present. Further research involving the direct comparison of isolated this compound with its parent herbal extract is necessary to fully elucidate its role and potential for therapeutic applications. The protocols and workflows outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of pharmacological and Analytical Aspects of Acacetin [nrfhh.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical profile and antioxidant activity of Dracocephalum moldavica L. seed extracts using different extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on phytochemical and antioxidant properties of dragonhead (Dracocephalum moldavica L.) seed oil, ethanol, and aqueous extracts [ijmapr.areeo.ac.ir]
- 8. Tilianin Extracted From Dracocephalum moldavica L. Induces Intrinsic Apoptosis and Drives Inflammatory Microenvironment Response on Pharyngeal Squamous Carcinoma Cells via Regulating TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tilianin Extracted From Dracocephalum moldavica L. Induces Intrinsic Apoptosis and Drives Inflammatory Microenvironment Response on Pharyngeal Squamous Carcinoma Cells via Regulating TLR4 Signaling Pathways [frontiersin.org]
- 10. New Diterpenoids With Anti-Inflammatory Activity From Callicarpa rubella Collected in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Study on The Anti-Inflammatory Effects of Callicarpa nudiflora Based on The Spectrum–Effect Relationship [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. ijpsonline.com [ijpsonline.com]
- 15. ijcrt.org [ijcrt.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Acacetin 7-O-glucuronide
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Acacetin 7-O-glucuronide, fostering a culture of safety and environmental responsibility.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, proper laboratory practices should always be observed.[1][2] When handling this compound, it is crucial to use personal protective equipment (PPE), including gloves, and eye protection.[2] Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols.[1][3] In case of accidental contact, flush eyes or skin with copious amounts of water and seek medical attention if irritation persists.[2]
Step-by-Step Disposal Procedures
Adherence to proper disposal protocols is critical to minimize environmental impact and ensure regulatory compliance. The primary guideline for the disposal of this compound is to act in accordance with all applicable country, federal, state, and local regulations.[1][2]
For Unused or Expired this compound:
-
Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office or the relevant local authorities to understand the specific requirements for non-hazardous chemical waste.
-
Original Container: Whenever possible, keep the compound in its original container.[4] This ensures clear labeling and identification.
-
Waste Collection: Dispose of the substance through a licensed professional waste disposal service or your institution's designated chemical waste stream. Do not mix with other waste unless explicitly permitted by your EHS office.[4]
For Spills and Contaminated Materials:
In the event of a spill, prevent further leakage and keep the product away from drains or water courses.[1][2]
-
Containment: For liquid solutions, absorb the spill using an inert, liquid-binding material such as diatomite or universal binders.[1] For solid powder, carefully sweep or scoop the material to avoid creating dust.[2][3]
-
Decontamination: Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[1]
-
Disposal of Contaminated Materials: Collect all contaminated materials, including absorbents, gloves, and wipes, in a suitable, closed container for disposal.[2][3] This waste should be treated as chemical waste and disposed of in accordance with local regulations.[1]
Disposal Decision Workflow
The following diagram outlines the logical steps for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Acacetin 7-O-glucuronide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Acacetin 7-O-glucuronide. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is not classified as a hazardous substance or mixture.[1] However, as a standard laboratory practice, it should be handled with care to avoid unnecessary exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure when handling this compound.[1][2] All PPE should be inspected prior to use and disposed of properly after use in accordance with institutional and local guidelines.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. |
| Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator is advised.[1] For situations with potential for aerosol or dust formation, a full-face particle respirator (type N99/P2 or equivalent) may be appropriate based on risk assessment.[2] |
Handling and Storage
Safe Handling:
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ensure adequate ventilation in the work area. The use of a chemical fume hood is recommended.[1]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in laboratory areas.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Recommended storage temperatures are -20°C for long-term storage and 2-8°C for short-term storage.[2]
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] Seek medical attention if irritation develops. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][2] |
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate Personnel: Ensure all non-essential personnel are cleared from the spill area.
-
Ensure Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear Full PPE: Don the appropriate personal protective equipment as outlined in Section 2.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[2]
-
For solutions, absorb the spill with a non-combustible, inert material such as sand, earth, or universal binders.[1]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with federal, state, and local regulations.[1][2] Do not allow the product to enter drains or waterways.[1][2]
Waste Disposal:
-
All waste materials, including empty containers and contaminated PPE, should be collected in labeled, sealed containers.
-
Dispose of chemical waste through a licensed professional waste disposal service. Adhere strictly to institutional and governmental regulations.
Experimental Workflow and Safety Precautions
The following diagram illustrates the standard workflow for handling this compound, incorporating the necessary safety checkpoints.
Caption: A flowchart outlining the key steps and safety precautions for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
